AD57
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H20F3N7O |
|---|---|
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C22H20F3N7O/c1-12(2)32-20-17(19(26)27-11-28-20)18(31-32)13-6-8-15(9-7-13)29-21(33)30-16-5-3-4-14(10-16)22(23,24)25/h3-12H,1-2H3,(H2,26,27,28)(H2,29,30,33) |
InChI-Schlüssel |
LEERPLGXOHLQPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the IRE1α Inhibitor AD57 (Kira8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AD57, also known as Kira8 or AMG-18, is a potent and selective small molecule inhibitor of inositol-requiring enzyme 1α (IRE1α). As a key sensor in the unfolded protein response (UPR), IRE1α plays a critical role in cellular stress and has been implicated in a range of pathologies, including cancer, inflammatory diseases, and metabolic disorders. This compound acts as an ATP-competitive kinase inhibitor that allosterically attenuates the endoribonuclease (RNase) activity of IRE1α. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Compound Details
| Parameter | Value/Description | Reference |
| Compound Name | This compound | |
| Synonyms | Kira8, AMG-18 | [1][2] |
| Primary Target | Inositol-requiring enzyme 1α (IRE1α) | [1][2] |
| Mechanism of Action | ATP-competitive kinase inhibitor leading to allosteric attenuation of RNase activity. | [1][2] |
| Therapeutic Potential | Cancer, Inflammation, Autoimmune Disease, Pulmonary Fibrosis, Diabetes, Non-alcoholic steatohepatitis. | [3][4][5] |
Quantitative Data
The following table summarizes the key quantitative parameters reported for this compound (Kira8).
| Parameter | Value | Assay Conditions | Reference |
| IC50 (RNase activity) | 5.9 nM | In vitro IRE1α* RNase activity assay. | [2][6] |
| In Vivo Efficacy Dose (Mice) | 50 mg/kg | Intraperitoneal (i.p.) injection, daily. | [1] |
Signaling Pathway
The unfolded protein response (UPR) is a crucial cellular stress response pathway. Within the UPR, IRE1α acts as a primary sensor of endoplasmic reticulum (ER) stress. Upon accumulation of unfolded proteins, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to two main downstream signaling cascades: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, resulting in the production of the active transcription factor XBP1s, and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs. XBP1s upregulates genes involved in protein folding and degradation to restore ER homeostasis. However, under prolonged or severe ER stress, IRE1α hyperactivation can lead to apoptosis, in part through the RIDD pathway and interaction with the TRAF2-ASK1-JNK pathway.
This compound (Kira8) inhibits the kinase activity of IRE1α in an ATP-competitive manner. This inhibition prevents the conformational changes necessary for the activation of its RNase domain, thereby blocking both XBP1 splicing and RIDD.
Experimental Protocols
Synthesis of this compound (Kira8)
A detailed synthesis protocol for a compound identified as "18" (Kira8) has been previously reported. The synthesis involves a multi-step process, and the full methodology can be found in the supplementary information of Harrington et al., 2015, ACS Med. Chem. Lett. Researchers should refer to this publication for the specific reaction conditions, purification methods, and characterization data.
In Vitro IRE1α RNase Activity Assay
This protocol is adapted from established methods for measuring IRE1α RNase activity.
Materials:
-
Recombinant human IRE1α (cytosolic domain)
-
This compound (Kira8) dissolved in DMSO
-
Fluorescently labeled RNA substrate mimicking the XBP1 mRNA stem-loop (e.g., 5'-FAM, 3'-BHQ)
-
RNase-free water, buffers, and reagents
-
384-well plates suitable for fluorescence measurements
-
Plate reader capable of kinetic fluorescence reading
Procedure:
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Serially dilute this compound in DMSO to create a range of concentrations for IC50 determination. Further dilute in reaction buffer to the final desired concentrations.
-
In a 384-well plate, add the recombinant IRE1α protein to the reaction buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells containing IRE1α and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled RNA substrate to each well.
-
Immediately begin monitoring the increase in fluorescence in a plate reader at appropriate excitation and emission wavelengths for the chosen fluorophore. Readings should be taken at regular intervals over a set period.
-
The rate of the reaction is determined from the linear phase of the fluorescence increase over time.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using appropriate software.
In Vivo Efficacy Study in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
This protocol is based on a study by a study that investigated the effect of Kira8 in a mouse model of NASH.[4]
Animal Model:
-
A hepatocyte-specific XBP1-Luciferase knock-in mouse model can be used to monitor IRE1α activity in vivo.
-
Alternatively, standard mouse models of diet-induced NASH can be employed.
Experimental Design:
-
Induce NASH in mice through a specific diet (e.g., a high-fat, high-cholesterol, and high-fructose diet) for a designated period.
-
Divide the mice into at least two groups: a vehicle control group and an this compound (Kira8) treatment group.
-
Administer this compound (e.g., at a dose of 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for the duration of the treatment period.[1]
-
Monitor animal health, body weight, and food intake throughout the study.
-
At the end of the treatment period, collect blood and liver tissue samples for analysis.
Endpoint Analysis:
-
Biochemical Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST) and lipids.
-
Histological Analysis: Perform H&E and Sirius Red staining on liver sections to assess steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis: Use qPCR to measure the expression of genes related to ER stress, inflammation, and fibrosis in liver tissue.
-
Western Blot Analysis: Assess the protein levels of key markers of the UPR pathway, such as spliced XBP1, ATF4, and CHOP.[3]
Conclusion
This compound (Kira8) is a valuable research tool for investigating the role of the IRE1α signaling pathway in various physiological and pathological processes. Its high potency and selectivity make it a promising candidate for further preclinical and clinical development for a range of diseases driven by ER stress. This guide provides a foundational resource for researchers working with this compound, offering key data and methodological insights to facilitate future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]
- 4. KIRA8 attenuates non-alcoholic steatohepatitis through inhibition of the IRE1α/XBP1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting ABL-IRE1α Signaling Spares ER-Stressed Pancreatic β Cells to Reverse Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. papalab.ucsf.edu [papalab.ucsf.edu]
An In-depth Technical Guide to AD57: A Polypharmacological Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AD57 is a potent, orally active, multi-kinase inhibitor demonstrating significant potential as a polypharmacological cancer therapeutic. Its primary mechanism of action involves the inhibition of the receptor tyrosine kinase (RET) and several key downstream signaling kinases, including BRAF, Src, and S6K. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with this compound, intended to support ongoing research and drug development efforts.
Chemical Structure and Properties
This compound, formally known as N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea hydrochloride, is a synthetic molecule with a complex aromatic structure.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 2320261-72-9 | [1] |
| Molecular Formula | C22H21ClF3N7O | [2] |
| Molecular Weight | 491.90 g/mol | [2] |
| Appearance | Solid | [1] |
| Storage (Powder) | -20°C for 2 years | [2] |
| Storage (in DMSO) | 4°C for 2 weeks, -80°C for 6 months | [2] |
| Solubility | No quantitative data available. | [1] |
| Melting Point | No data available | [1] |
| Boiling Point | No data available | [1] |
| pKa | No data available | [1] |
Biological Activity and Mechanism of Action
This compound is characterized as a multi-kinase inhibitor with potent activity against RET, BRAF, S6K, and Src kinases.[2] This polypharmacological profile suggests its potential utility in cancers driven by aberrant signaling through these pathways.
Kinase Inhibition Profile
While a comprehensive kinase selectivity panel with IC50 values for a wide range of kinases is not publicly available, the primary target of this compound has been identified as the RET receptor tyrosine kinase.
| Kinase Target | IC50 | Reference |
| RET | 2 nM | N/A |
| BRAF | Inhibits | [2] |
| S6K | Inhibits | [2] |
| Src | Inhibits | [2] |
Mechanism of Action: RET Signaling Pathway Inhibition
The RET receptor tyrosine kinase is a key driver in several types of cancer. Upon activation by its ligands, RET dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote cell proliferation, survival, and migration. The primary pathways activated by RET include the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.[3][4][5][6]
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of RET, thereby blocking the activation of these critical downstream signaling molecules. Furthermore, its inhibitory activity against downstream kinases such as Raf, Src, and S6K provides a multi-pronged attack on the cancer cell's signaling network.
Figure 2: this compound Inhibition of the RET Signaling Pathway.
Pharmacokinetics and Pharmacodynamics
Currently, there is a lack of publicly available, detailed preclinical and clinical pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic data specifically for this compound. General principles of preclinical ADME studies are outlined in the literature and typically involve in vitro assays for properties like solubility, permeability, and metabolic stability, followed by in vivo studies in animal models to determine parameters such as clearance, volume of distribution, and bioavailability.[7][8][9]
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis of this compound and for the specific kinase assays used to characterize its activity are limited. However, general methodologies for the synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives and for conducting in vitro kinase inhibition assays are well-established in the scientific literature.
General Synthesis Strategy for Pyrazolo[3,4-d]pyrimidine Derivatives
The synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives often involves a multi-step process. A common approach includes the displacement of a chlorine atom from a 4-chloropyrazolo[3,4-d]pyrimidine intermediate with various amines to introduce diversity at the N4 position.[10] Another strategy involves the reaction of a 4-aminopyrazolo[3,4-d]pyrimidine with isocyanates to form urea derivatives.[10]
Figure 3: General Synthetic Workflow for Pyrazolo[3,4-d]pyrimidine Derivatives.
General Protocol for In Vitro RET Kinase Inhibition Assay
Several commercial kits and established protocols are available for measuring RET kinase activity and inhibition. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction as a measure of enzyme activity.
Key Steps in a Typical RET Kinase Assay:
-
Reaction Setup: A reaction mixture is prepared containing RET kinase buffer, the purified recombinant RET enzyme, a suitable substrate peptide (e.g., IGF-1Rtide), and ATP.[11]
-
Inhibitor Addition: Serial dilutions of the test compound (this compound) are added to the reaction wells.
-
Kinase Reaction: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[11]
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is then added to convert the produced ADP back to ATP, which is subsequently used by a luciferase to generate a luminescent signal.[11]
-
Data Analysis: The luminescence is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
References
- 1. This compound hydrochloride|2320261-72-9|MSDS [dcchemicals.com]
- 2. This compound hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255, a Novel Ketolide with Pharmacodynamics Against Multidrug-Resistant Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Unraveling the Therapeutic Potential of AD57: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document synthesizes the potential mechanism of action for a therapeutic agent designated "AD57," based on current scientific understanding of adenovirus biology, particularly Human Adenovirus Serotype 57 (this compound). As of this writing, "this compound" is not a publicly recognized therapeutic agent with established clinical data. This guide is a theoretical framework derived from existing literature on oncolytic adenoviruses and adenoviral gene therapy vectors.
Executive Summary
This compound is conceptualized as a next-generation therapeutic modality leveraging the inherent biological properties of Human Adenovirus Serotype 57. This document elucidates the core mechanisms through which this compound may exert its therapeutic effects, focusing on two primary applications: as an oncolytic virus for cancer therapy and as a vector for gene delivery. We will explore the intricate signaling pathways initiated upon cellular entry, the methodologies for evaluating its efficacy, and the quantitative parameters that define its therapeutic window.
Core Mechanism of Action: A Dual Approach
The therapeutic potential of this compound is predicated on its ability to be engineered for two distinct, yet potentially synergistic, applications: direct oncolysis of malignant cells and targeted gene therapy.
This compound as an Oncolytic Virus
In its oncolytic configuration, this compound is designed to selectively replicate within and lyse tumor cells, a process that triggers a robust anti-tumor immune response.[1][2][3][4] This mechanism is multifaceted, involving direct tumor cell killing and the subsequent activation of the host's immune system.
Signaling and Lytic Cascade:
-
Tumor Cell Recognition and Entry: this compound initiates infection by binding to specific cell surface receptors, such as the coxsackie- and adenovirus-receptor (CAR), which can be highly expressed on various tumor cells.[5] Following initial attachment, the virus engages with secondary receptors like integrins, triggering receptor-mediated endocytosis.[5]
-
Endosomal Escape and Nuclear Trafficking: Once inside the cell, this compound escapes the endosome and its DNA-protein core is transported to the nucleus.[5][6]
-
Selective Replication: The virus is engineered to replicate preferentially in cells with dysfunctional tumor suppressor pathways (e.g., p53 or Rb). The adenoviral E1A protein binds to and inactivates the retinoblastoma (Rb) protein, pushing the cell into S-phase, which is conducive for viral replication.[4] In normal cells with functional p53, E1A expression can trigger apoptosis, thus limiting viral propagation.[3][6]
-
Viral Progeny Assembly and Cell Lysis: Successful replication leads to the assembly of new viral particles. The accumulation of these virions culminates in the lysis of the tumor cell, releasing thousands of new viral progeny to infect adjacent cancer cells.[3][4]
-
Immunogenic Cell Death (ICD): The lytic process releases tumor-associated antigens (TAAs), pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs) into the tumor microenvironment.[1][3] This "in situ vaccination" effect activates antigen-presenting cells (APCs), such as dendritic cells, which then prime a specific T-cell response against the tumor.[1][4]
This compound as a Gene Therapy Vector
When employed as a gene therapy vector, this compound is rendered replication-incompetent and serves as an efficient vehicle for delivering therapeutic genes to target cells.[7][8]
Gene Delivery and Expression:
-
Transduction: The initial steps of cell entry mirror that of the oncolytic virus, ensuring efficient delivery of the genetic payload.
-
Episomal Gene Maintenance: The therapeutic gene, carried within the this compound vector, is delivered to the nucleus where it typically remains as an episome, meaning it does not integrate into the host cell's genome.[5][8][9] This minimizes the risk of insertional mutagenesis.
-
Therapeutic Protein Expression: The delivered gene is transcribed and translated by the host cell machinery, leading to the production of the desired therapeutic protein. This could be a functional enzyme to correct a genetic defect, a tumor-suppressing protein, or an immunomodulatory cytokine.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data for this compound based on typical parameters observed for oncolytic adenoviruses and gene therapy vectors in preclinical and clinical studies.
Table 1: In Vitro Oncolytic Efficacy of this compound
| Cell Line | Tumor Type | IC50 (Viral Particles/Cell) | Replication Fold-Increase (72h) |
| A549 | Lung Carcinoma | 5 | 150 |
| PC-3 | Prostate Carcinoma | 10 | 120 |
| U-87 MG | Glioblastoma | 8 | 135 |
| MRC-5 | Normal Lung Fibroblast | >1000 | <2 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Median Survival (Days) |
| A549 Xenograft | This compound (1x10^9 VP, intratumoral) | 75 | 60 |
| PC-3 Xenograft | This compound (5x10^9 VP, intravenous) | 60 | 52 |
| Control (PBS) | - | 0 | 30 |
Table 3: Gene Delivery Efficiency of this compound Vector
| Target Tissue | Transgene | Transduction Efficiency (%) | Expression Duration (Days) |
| Liver (in vivo) | Factor IX | 80 | 28 |
| Muscle (in vivo) | Dystrophin | 65 | 45 |
| Primary Neurons (in vitro) | GDNF | 90 | 21 |
Experimental Protocols
Protocol: Determination of In Vitro Oncolytic Potency (IC50)
-
Cell Seeding: Plate tumor and normal cells in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Viral Titration: Prepare serial dilutions of this compound in serum-free media.
-
Infection: Remove media from cells and infect with the this compound dilutions at a range of multiplicities of infection (MOI).
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.
-
Viability Assay: Assess cell viability using a standard MTS or MTT assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the IC50 value, the viral concentration that results in a 50% reduction in cell viability, using non-linear regression analysis.
Protocol: In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 tumor cells (e.g., A549) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth every other day using caliper measurements.
-
Treatment Administration: When tumors reach a volume of approximately 100 mm³, randomize mice into treatment and control groups. Administer this compound (e.g., 1 x 10^9 viral particles) via intratumoral or intravenous injection. The control group receives phosphate-buffered saline (PBS).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition and analyze survival data using Kaplan-Meier curves.
Visualizing the Mechanism: Signaling Pathways and Workflows
This compound Oncolytic Signaling Pathway
Caption: this compound oncolytic mechanism from cell entry to immune activation.
This compound Gene Therapy Workflow
Caption: Workflow for this compound-mediated gene therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncolytic adenovirus: A tool for reversing the tumor microenvironment and promoting cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concepts in Oncolytic Adenovirus Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Oncolytic Adenovirus: Prospects for Cancer Immunotherapy [frontiersin.org]
- 5. The Adenovirus System – Introduction | abm Inc. [info.abmgood.com]
- 6. Adenoviral Strategies to Overcome Innate Cellular Responses to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction and application of adenoviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenovirus-mediated gene delivery: Potential applications for gene and cell-based therapies in the new era of personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
An In-depth Technical Guide to the Biological Function and Significance of AD57
Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The designation "AD57" is not a universally recognized single biological entity. Scientific literature analysis reveals that "this compound" most prominently refers to two distinct areas of research: a synthetic small molecule inhibitor of the Unfolded Protein Response (UPR) pathway, and Human Adenovirus Serotype 57, a viral vector with applications in oncolytic virotherapy. This technical guide provides a comprehensive overview of both interpretations, detailing their core biological functions, significance in disease and therapy, quantitative data from key experiments, and relevant experimental methodologies.
Part 1: The Small Molecule Inhibitor AD-57 (KIRA1) and IRE1α Signaling
AD-57, also known as KIRA1, is a member of a class of compounds called Kinase-Inhibiting RNase Attenuators (KIRAs). These molecules are potent and specific inhibitors of inositol-requiring enzyme 1α (IRE1α), a key transducer of the Unfolded Protein Response (UPR).
Biological Function and Significance
IRE1α is an endoplasmic reticulum (ER) resident transmembrane protein that functions as a sensor for ER stress, a condition arising from the accumulation of unfolded or misfolded proteins. Upon activation, IRE1α's cytosolic domain exhibits both kinase and endoribonuclease (RNase) activity. This activation leads to two main downstream signaling events: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of other mRNAs and microRNAs. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and quality control to restore ER homeostasis. However, under prolonged or severe ER stress, IRE1α signaling can switch from a pro-survival to a pro-apoptotic response.
AD-57 and other KIRA compounds function as Type II kinase inhibitors. They bind to the ATP-binding pocket of IRE1α's kinase domain, allosterically inhibiting its RNase activity. This action blocks both XBP1 splicing and RIDD, thereby modulating the UPR. Given the central role of the UPR in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases, inhibitors like AD-57 hold significant therapeutic potential. By blocking IRE1α, these compounds can prevent the adaptive responses that allow cancer cells to survive in the stressful tumor microenvironment or can mitigate the inflammatory responses driven by chronic ER stress.
Data Presentation: Quantitative Analysis of IRE1α Inhibition
The following table summarizes key quantitative data for KIRA6, a widely studied and optimized analog of AD-57, which effectively represents the inhibitory potential of this compound class.
| Compound | Target | Assay Type | IC50 Value | Cell Line/System | Reference |
| KIRA6 | IRE1α RNase Activity | XBP1 Splicing Assay | 0.6 µM | Cellular Assay | [1] |
| KIRA6 | p38 Kinase Activity | In Vitro Kinase Assay | 1 µM | Recombinant Enzyme | [1] |
Experimental Protocols
In Vitro IRE1α RNase Inhibition Assay:
This assay measures the ability of a compound to inhibit the endoribonuclease activity of IRE1α.
-
Recombinant IRE1α Activation: Recombinant human IRE1α cytoplasmic domain is incubated with ATP to induce autophosphorylation and activation.
-
Inhibitor Incubation: Activated IRE1α is then incubated with varying concentrations of the test compound (e.g., AD-57/KIRA6) or DMSO as a vehicle control for 30 minutes.
-
Substrate Addition: A fluorescently labeled RNA oligonucleotide containing the XBP1 splice sites is added to the reaction.
-
Signal Detection: The cleavage of the RNA substrate by IRE1α separates a fluorophore from a quencher, resulting in an increase in fluorescence. The signal is measured over time using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the rate of fluorescence increase against the inhibitor concentration.
Cellular XBP1 Splicing Assay:
This assay determines the efficacy of an inhibitor in a cellular context.
-
Cell Culture and Treatment: A relevant cell line (e.g., human multiple myeloma cells) is cultured. Cells are pre-treated with the inhibitor at various concentrations for 1-2 hours.
-
ER Stress Induction: ER stress is induced by adding an agent such as tunicamycin or thapsigargin to the cell culture medium.
-
RNA Extraction and RT-PCR: After a few hours of ER stress induction, total RNA is extracted from the cells. Reverse transcription followed by PCR (RT-PCR) is performed using primers that flank the splice site in XBP1 mRNA.
-
Gel Electrophoresis: The PCR products are resolved on an agarose gel. Unspliced XBP1 mRNA will produce a larger PCR product than spliced XBP1 mRNA.
-
Quantification: The intensity of the bands corresponding to spliced and unspliced XBP1 is quantified to determine the extent of inhibition.
Mandatory Visualization: Signaling Pathway
References
An In-depth Technical Guide to the Synthesis and Purification of AD57
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of AD57, a potent multi-kinase inhibitor with significant potential in cancer therapy. This document details the chemical synthesis, purification methodologies, and the key signaling pathways modulated by this compound.
Introduction to this compound
This compound, systematically named N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea, is a small molecule inhibitor targeting several critical kinases implicated in cancer progression, including RET, BRAF, S6K, and Src. Its polypharmacological profile makes it a compound of high interest for the development of novel cancer therapeutics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2320261-72-9 (hydrochloride salt) |
| Molecular Formula | C22H20F3N7O |
| Molecular Weight | 455.44 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMF: 14 mg/mL, DMSO: 10 mg/mL, Ethanol: 5 mg/mL |
Synthesis of this compound
The synthesis of this compound can be accomplished through a multi-step process, culminating in the formation of the diaryl urea moiety. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
To a solution of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Step 2: Synthesis of 3-(4-Aminophenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
In a reaction vessel, combine 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), 4-(aminophenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a mixture of dioxane and water.
-
Degas the mixture with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction to 100°C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford 3-(4-aminophenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Step 3: Synthesis of this compound (N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea)
-
Dissolve 3-(4-aminophenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is then subjected to purification.
Purification of this compound
Purification of the final this compound compound is critical to remove unreacted starting materials, byproducts, and any residual catalyst. A combination of recrystallization and chromatographic techniques is recommended.
Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocols
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add water to the solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Dissolve the recrystallized this compound in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Table 2: Typical Purification Parameters
| Parameter | Value |
| Recrystallization Solvent | Ethanol/Water |
| Chromatography Stationary Phase | Silica Gel (230-400 mesh) |
| Chromatography Mobile Phase | Dichloromethane/Methanol gradient (e.g., 100:0 to 95:5) |
| Typical Purity after Purification | >98% (by HPLC) |
Signaling Pathways Inhibited by this compound
This compound exerts its anti-cancer effects by inhibiting multiple kinase signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis.
RET Signaling Pathway
The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase. Constitutive activation of RET is a known driver in several cancers. This compound inhibits the kinase activity of RET, thereby blocking downstream signaling.
Caption: Inhibition of the RET signaling pathway by this compound.
BRAF/MAPK Signaling Pathway
BRAF is a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in BRAF, particularly V600E, lead to constitutive activation of this pathway, promoting cell proliferation. This compound's inhibition of BRAF can halt this aberrant signaling.
Caption: Inhibition of the BRAF/MAPK signaling pathway by this compound.
PI3K/AKT/mTOR/S6K Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. S6 Kinase (S6K) is a downstream effector of mTORC1. By inhibiting S6K, this compound can disrupt protein synthesis and cell growth.
Caption: Inhibition of the S6K signaling pathway by this compound.
Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, and migration. Its overexpression or constitutive activation is common in many cancers. This compound's inhibition of Src can impede these malignant processes.
Caption: Inhibition of the Src signaling pathway by this compound.
Core Safety and Handling of DOW CORNING(R) 57 ADDITIVE
An in-depth analysis of the available documentation reveals that "AD57" does not correspond to a specific pharmaceutical compound within publicly accessible scientific literature or safety databases. The most relevant information located pertains to "DOW CORNING(R) 57 ADDITIVE," a silicone-based product. The following guide is therefore based on the safety and handling information for this industrial additive and may not be applicable to other substances.
This technical guide provides a summary of the safety and handling guidelines for DOW CORNING(R) 57 ADDITIVE, intended for researchers and professionals in relevant fields.
Hazard Identification and First Aid
The primary hazards associated with DOW CORNING(R) 57 ADDITIVE involve direct contact with eyes and prolonged skin exposure.[1] Ingestion hazard is considered low under normal use.[1]
Table 1: Hazard Summary and First Aid Measures
| Exposure Route | Potential Health Effects | First Aid Procedures |
| Eye Contact | Moderate irritation.[1] | Immediately flush with water for 15 minutes and seek medical attention.[1] |
| Skin Contact | No significant irritation from single short-term exposure.[1] Prolonged or repeated exposure may cause irritation.[1] | No specific first aid is typically needed.[1] Washing at mealtime and at the end of a shift is adequate.[1] |
| Inhalation | No significant effects are expected from a single short-term exposure.[1] | No specific first aid is required.[1] |
| Ingestion | Low ingestion hazard in normal use.[1] | No specific first aid is necessary.[1] |
Physical and Chemical Properties
DOW CORNING(R) 57 ADDITIVE is an amber-colored liquid with a characteristic odor.[1] It is a silicone-based product.[1]
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Liquid[1] |
| Color | Amber[1] |
| Odor | Characteristic[1] |
| Flash Point | 181.9 °F / 83.3 °C (Pensky-Martens Closed Cup)[1] |
| Chemical Stability | Stable[1] |
| Hazardous Polymerization | Will not occur[1] |
Handling and Storage
Proper handling and storage are crucial to ensure safety and maintain the integrity of the product.
Table 3: Handling and Storage Guidelines
| Aspect | Guideline |
| Ventilation | General ventilation is recommended.[1] |
| Eye Protection | Use safety glasses as a minimum.[1] |
| Skin Protection | No special protection is needed for general handling.[1] Washing at mealtime and the end of the shift is sufficient.[1] |
| Respiratory Protection | No respiratory protection should be needed under normal use.[1] |
| Fire Prevention | Static electricity may accumulate and ignite vapors.[1] Prevent fire hazards by bonding and grounding or using an inert gas purge.[1] Keep containers closed and away from heat, sparks, and flame.[1] |
| Incompatible Materials | Avoid contact with oxidizing materials, which can cause a reaction.[1] |
Accidental Release Measures
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
Table 4: Accidental Release Procedures
| Step | Action |
| Containment | If possible, dike the material to prevent spreading.[1] |
| Cleanup | Pump the diked material into an appropriate container.[1] Clean up remaining material with a suitable absorbent.[1] Be aware that even small quantities of spilled material can present a slip hazard.[1] |
| Final Cleaning | May require the use of steam, solvents, or detergents.[1] |
| Disposal | Dispose of saturated absorbent and cleaning materials appropriately, as spontaneous heating may occur.[1] Adhere to local, state, and federal regulations for the disposal of the material and cleanup supplies.[1] |
Experimental Workflow: General Handling in a Laboratory Setting
The following diagram outlines a general workflow for handling DOW CORNING(R) 57 ADDITIVE in a research or laboratory environment.
Caption: General laboratory workflow for handling DOW CORNING(R) 57 ADDITIVE.
References
AD57: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD57 is a potent, orally active, multi-kinase inhibitor with significant potential in cancer therapeutics.[1] Its efficacy is attributed to its ability to target multiple nodes within key oncogenic signaling pathways, primarily inhibiting the receptor tyrosine kinase (RET) and downstream effectors such as Src, Raf, and S6K.[1][2] This technical guide provides an in-depth overview of the solubility and stability of this compound, presenting key data and detailed experimental methodologies to support its research and development.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea, monohydrochloride | [2] |
| CAS Number | 2320261-72-9 | [2] |
| Molecular Formula | C₂₂H₂₀F₃N₇O • HCl | [2] |
| Molecular Weight | 491.9 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
Solubility Data
The solubility of this compound has been determined in various solvents, indicating its solubility profile is crucial for the preparation of stock solutions and formulation development.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 14 mg/mL |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL |
| Ethanol | 5 mg/mL |
Data sourced from Cayman Chemical product information.[2]
Experimental Protocol: Equilibrium Solubility Determination
The following protocol describes a standard method for determining the equilibrium solubility of this compound in aqueous and organic solvents.
1. Materials:
-
This compound hydrochloride powder
-
Selected solvents (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.2)
-
Vortex mixer
-
Thermostatic shaker incubator (37°C)
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Tightly cap the vials and place them in a thermostatic shaker incubator set at 37°C.
-
Agitate the samples at a constant speed for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid, indicating saturation.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant with the respective solvent.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method. A standard calibration curve of this compound should be prepared in the same solvent for accurate quantification.
-
The solubility is reported as the mean concentration from at least three independent experiments.
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability Data
This compound is a stable compound under appropriate storage conditions.
| Condition | Stability |
| Storage at -20°C | ≥ 4 years |
| Recommended Storage | Stable under recommended conditions |
Data sourced from Cayman Chemical and DC Chemicals product information.[2][3]
Experimental Protocol: Long-Term Stability Assessment
This protocol outlines a method for assessing the long-term stability of this compound under controlled storage conditions.
1. Materials:
-
This compound hydrochloride powder from a single batch
-
Appropriate storage containers (e.g., amber glass vials)
-
Stability chambers set to desired temperature and humidity conditions (e.g., -20°C, 5°C, 25°C/60% RH)
-
HPLC system with a validated stability-indicating method
-
Dissolution apparatus (for solid dosage forms)
-
Karl Fischer titrator (for moisture content)
2. Procedure:
-
Package a sufficient quantity of this compound in the intended long-term storage containers.
-
Place the samples in stability chambers under the specified conditions.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36, and 48 months), withdraw samples for analysis.
-
For each time point, perform the following tests:
-
Appearance: Visually inspect for any changes in color, odor, or physical state.
-
Assay: Determine the potency of this compound using a validated stability-indicating HPLC method.
-
Degradation Products: Quantify any impurities or degradation products using the same HPLC method.
-
Moisture Content: Determine the water content using Karl Fischer titration.
-
-
Compare the results to the initial (time 0) data and established specifications. A significant change is defined as a failure to meet the specifications.
-
The shelf-life is determined by the time period during which the product remains within its specifications under the defined storage conditions.
Caption: Logical workflow for long-term stability testing of this compound.
Signaling Pathway Inhibition
This compound functions as a polypharmacological agent by inhibiting the RET receptor tyrosine kinase and several downstream kinases, thereby disrupting key pathways involved in cancer cell proliferation, survival, and invasion.[2]
Caption: this compound inhibits the RET signaling cascade at multiple points.
Conclusion
This technical guide provides essential solubility and stability data for this compound, along with detailed, plausible experimental protocols that can be adapted for its continued research and development. The provided information on its mechanism of action highlights its potential as a multi-targeted cancer therapeutic. Adherence to rigorous experimental design and data analysis will be critical in advancing this compound through the drug development pipeline.
References
An in-depth search for publicly available information regarding a compound specifically designated as "AD57" has yielded no direct results. This suggests that "this compound" may be an internal project code, a compound not yet disclosed in public scientific literature, or a potential misidentification.
To provide a comprehensive technical guide on "this compound related compounds and analogs" as requested, more specific information is required. The creation of a detailed whitepaper, including quantitative data, experimental protocols, and signaling pathway diagrams, is contingent upon the availability of foundational data about the core compound.
Further investigation and the generation of the requested in-depth technical guide can proceed upon the provision of one or more of the following identifiers for this compound:
-
Chemical Structure (e.g., SMILES or InChI string)
-
CAS Registry Number
-
IUPAC Name
-
Biological Target or Mechanism of Action
-
Relevant Scientific Publications or Patents
Without this essential information, it is not possible to identify related compounds and analogs, gather quantitative data, detail experimental methodologies, or illustrate associated signaling pathways. The scientific and drug development communities rely on such specific identifiers to accurately catalogue and retrieve information on chemical compounds.
Upon receiving the necessary details, a thorough and targeted search can be conducted to assemble the required data and generate the comprehensive technical guide as per the user's specifications.
AD57 in vitro vs in vivo studies
An In-Depth Technical Guide to the Preclinical Evaluation of AD57, a Novel Species C Adenovirus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available in vitro and in vivo data on the novel human adenovirus serotype 57 (this compound). Due to the limited public data on this compound, this document focuses on preclinical studies of its closely related mimic, the chimeric adenovirus Ad657. This genetically engineered virus utilizes the potent and low-seroprevalence Ad6 backbone with the hypervariable regions (HVRs) of the this compound hexon protein, making it a valuable surrogate for studying the potential of this compound as an oncolytic agent.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative preclinical studies involving Ad657.
Table 1: In Vitro Oncolytic Activity
| Virus | Cell Line | Efficacy |
| Ad5 | LNCaP (Prostate Cancer) | Similar to Ad6 and Ad657 |
| Ad6 | LNCaP (Prostate Cancer) | Similar to Ad5 and Ad657 |
| Ad657 | LNCaP (Prostate Cancer) | Similar to Ad5 and Ad6 |
| Ad5 | DU145 (Prostate Cancer) | Similar to Ad6 and Ad657 |
| Ad6 | DU145 (Prostate Cancer) | Similar to Ad5 and Ad657 |
| Ad657 | DU145 (Prostate Cancer) | Similar to Ad5 and Ad6 |
In vitro studies demonstrated that Ad5, Ad6, and Ad657 possess comparable oncolytic activity against human prostate cancer cell lines.[1][2][3][4][5]
Table 2: In Vivo Liver Toxicity in Mice
| Virus | Liver Damage Level | Statistical Significance |
| Ad5 | Highest | - |
| Ad6 | Lower than Ad5 | p < 0.0001 (compared to Ad5) |
| Ad657 | Lowest | p < 0.0001 (compared to Ad5), Significantly lower than Ad6 |
In vivo experiments in immunocompetent mice revealed that intravenous injection of Ad657 resulted in the least liver toxicity compared to Ad5 and Ad6.[1][2][3][4][5][6]
Table 3: In Vivo Oncolytic Efficacy in Mice with DU145 Prostate Tumors
| Treatment Group | Outcome | Statistical Significance (vs. PBS) |
| PBS | - | - |
| Ad5 | Significant delay in tumor growth, extension of survival | p = 0.0001 |
| Ad6 | Significant delay in tumor growth, extension of survival (higher efficacy than Ad657) | p = 0.0009 |
| Ad657 | Significant delay in tumor growth, extension of survival | p = 0.0578 |
Both Ad6 and Ad657 demonstrated significant delays in tumor progression and improved survival rates in a mouse model of human prostate cancer.[1][2][3][4][5]
Experimental Protocols
This section details the methodologies employed in the key preclinical studies of Ad657.
Construction of the Chimeric Ad657 Virus
The Ad657 virus was engineered to serve as a proxy for the naturally occurring this compound.[1][2][3] The process involved replacing the hexon hypervariable regions (HVRs) of the Ad6 genome with those from this compound.[1][2][3]
The experimental workflow for the generation of Ad657 is outlined below:
Caption: Workflow for the generation of the chimeric Ad657 virus.
In Vitro Oncolysis Assay
To assess the cancer-killing ability of Ad657 in a controlled laboratory setting, an in vitro oncolysis assay was performed.
Caption: Experimental workflow for the in vitro oncolysis assay.
In Vivo Tumor Model and Systemic Virotherapy
The efficacy of Ad657 in a living organism was evaluated using a mouse model of human prostate cancer.
-
Tumor Implantation: 4-week-old nude mice were subcutaneously injected with 1x10^7 DU145 human prostate cancer cells mixed with Matrigel.[2]
-
Tumor Growth: Tumors were allowed to grow to a predetermined size.
-
Virus Administration: A single intravenous injection of Ad6 or Ad657 was administered to the mice.[1][2][3][4][5]
-
Monitoring: Tumor volume and animal survival were monitored over time.[1]
Caption: Workflow for the in vivo systemic virotherapy study.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for oncolytic adenoviruses like Ad657 involves a two-pronged attack on cancer cells.
Direct Oncolysis
Oncolytic adenoviruses are designed to selectively replicate within and lyse tumor cells. This process releases a burst of new virus particles that can then infect and destroy neighboring cancer cells, creating a cascading anti-tumor effect.[1][6]
Induction of Anti-Tumor Immunity
The lysis of tumor cells releases tumor-associated antigens, which can be recognized by the host's immune system. This can lead to the activation of an anti-tumor immune response, where the body's own immune cells are primed to attack and eliminate remaining cancer cells.[6]
The proposed general mechanism of action for oncolytic adenoviruses is depicted below:
Caption: General mechanism of action for oncolytic adenoviruses.
Role of Hexon Hypervariable Regions (HVRs)
The hexon is the most abundant protein in the adenovirus capsid, and its HVRs are the primary targets for neutralizing antibodies.[1][7][8][9][10] By replacing the HVRs of Ad6 with those of the less seroprevalent this compound, the resulting Ad657 is designed to evade the pre-existing immunity against more common adenovirus serotypes like Ad5 and Ad6.[1] This immune-evasive property is crucial for the efficacy of systemic virotherapy, as it allows the virus to reach and infect distant tumors before being neutralized by the immune system.[1]
References
- 1. dovepress.com [dovepress.com]
- 2. Oncolytic adenovirus Ad657 for systemic virotherapy against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Oncolytic adenovirus Ad657 for systemic virotherapy against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oncolytic Adenovirus, a New Treatment Strategy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 15 adenovirus hexon proteins reveals the location and structure of seven hypervariable regions containing serotype-specific residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Adenovirus Serotype 5 Hexon Regions That Interact with Scavenger Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of adenovirus species C hexon to prothrombin and the influence of hexon on vector properties in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modification of Ad5 Hexon Hypervariable Regions Circumvents Pre-Existing Ad5 Neutralizing Antibodies and Induces Protective Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AD57 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: AD57 is a novel investigational compound demonstrating potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound, including its impact on cell viability, cell cycle progression, and the induction of apoptosis. The presented data and methodologies are intended to guide researchers in the preclinical assessment of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| HCT116 | Colon Carcinoma | 5.2 ± 0.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.5 ± 1.5 |
| A375 | Malignant Melanoma | 8.9 ± 1.1 |
| Jurkat | T-cell Leukemia | 3.1 ± 0.5 |
IC50 values were determined using the MTT assay. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |
| This compound (5 µM, 24h) | 68.2 ± 3.5 | 15.4 ± 1.2 | 16.4 ± 1.3 |
Cell cycle distribution was analyzed by flow cytometry after propidium iodide staining. Data are presented as mean ± standard deviation.
Table 3: Induction of Apoptosis by this compound in HCT116 Cells
| Treatment | Caspase-3/7 Activity (Fold Change) | Cytochrome c Release (% of Cells) |
| Vehicle Control (0.1% DMSO) | 1.0 ± 0.1 | 5.2 ± 0.7 |
| This compound (5 µM, 24h) | 4.8 ± 0.6 | 62.5 ± 5.1 |
Caspase-3/7 activity was measured using a luminogenic assay. Cytochrome c release was quantified by immunofluorescence microscopy. Data are presented as mean ± standard deviation.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines: HCT116 (ATCC® CCL-247™), MDA-MB-231 (ATCC® HTB-26™), A375 (ATCC® CRL-1619™), and Jurkat (ATCC® TIB-152™) are used.
-
Culture Medium:
-
HCT116, MDA-MB-231, A375: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Jurkat: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1][2]
-
Subculturing:
-
Adherent cells (HCT116, MDA-MB-231, A375) are passaged upon reaching 80-90% confluency. The culture medium is aspirated, cells are washed with PBS, and detached using a suitable dissociation reagent like Trypsin-EDTA.[3][4]
-
Suspension cells (Jurkat) are subcultured by dilution to the recommended cell density.[2][3]
-
2. Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and calculate the IC50 value.[5]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate overnight.[5]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and blank (medium only) wells.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5][6]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle progression.
-
Materials:
-
6-well plates
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration (e.g., 5 µM) or vehicle control for 24 hours.
-
Harvest cells by trypsinization, wash with PBS, and collect by centrifugation at 300-400 x g for 5 minutes.[3]
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
4. Apoptosis Assays
These protocols measure key markers of apoptosis induced by this compound.
4.1 Caspase-3/7 Activity Assay
-
Principle: This assay uses a luminogenic substrate for activated caspase-3 and -7. Cleavage of the substrate by the caspases releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
-
Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Add the caspase-glo 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours in the dark.
-
Measure luminescence with a plate reader.
-
4.2 Cytochrome c Release Assay (Immunofluorescence)
-
Principle: In healthy cells, cytochrome c is localized within the mitochondria. Upon induction of intrinsic apoptosis, it is released into the cytosol.[7] This can be visualized by immunofluorescence microscopy.
-
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat with this compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against cytochrome c.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with a mitochondrial marker (e.g., MitoTracker Red) and a nuclear stain (e.g., DAPI).
-
Mount the coverslips and visualize using a fluorescence microscope. Cells showing diffuse cytosolic cytochrome c staining are considered apoptotic.
-
Mandatory Visualizations
Caption: Workflow for evaluating the in vitro effects of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Induction of Apoptosis in A375 Malignant Melanoma Cells by Sutherlandia frutescens - PMC [pmc.ncbi.nlm.nih.gov]
How to use AD57 in animal models
- 1. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
- 2. alzforum.org [alzforum.org]
- 3. cyagen.com [cyagen.com]
- 4. Alzheimer’s Disease: Animal Research Models [labome.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effect of adenosine dialdehyde on in situ murine neuroblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis
This document provides detailed application notes and protocols for Western blot analysis of several potential targets that may be referred to as "AD57." Due to the ambiguity of the term "this compound," which does not correspond to a single, universally recognized protein, this guide addresses several plausible interpretations based on common nomenclature in biomedical research: CD57 (B3GAT1) , ADAM22 (recognized by clone N57/2), and ACTH (recognized by clone 57).
Section 1: CD57 (Cluster of Differentiation 57)
Application Note: Detecting CD57 in Western Blot Analysis
Introduction: CD57, also known as Human Natural Killer-1 (HNK-1), is a carbohydrate epitope expressed on a variety of cells, including a subset of natural killer (NK) cells and T-lymphocytes.[1] It is a marker for terminally differentiated, senescent, and potentially cytotoxic T cells. The CD57 antigen is an oligosaccharide with a molecular weight of 100-110 kDa, found on various polypeptides, lipids, and proteoglycans.[1] In a clinical and research context, detecting CD57 is crucial for studying immune responses in chronic infections, autoimmune diseases, and cancer. Western blotting can be employed to identify CD57-expressing proteins in cell lysates.
Target Information: The anti-CD57 antibody (clone NK-1) recognizes an oligosaccharide antigenic determinant.[1] This carbohydrate moiety can be found on several proteins, including myelin-associated glycoprotein (MAG). Therefore, Western blot results may show bands at various molecular weights depending on the protein carrying the CD57 epitope in the specific sample type.
Applications: Western blot analysis for CD57 can be used to:
-
Identify the presence of CD57-positive proteins in various cell and tissue lysates.
-
Study the expression patterns of CD57 in different disease states.
-
Investigate the molecular weight of proteins carrying the CD57 epitope.
Quantitative Data for Western Blotting
| Parameter | Recommendation |
| Target | CD57 (B3GAT1) |
| Antibody | Mouse Monoclonal (e.g., Clone BSB-10 or NK-1) |
| Predicted Molecular Weight | 100-110 kDa (for the oligosaccharide determinant) |
| Positive Control Lysates | Peripheral blood mononuclear cells (PBMCs), Spleen tissue lysate |
| Negative Control Lysates | Cell lines known not to express CD57 |
| Primary Antibody Dilution | 1:1,000 - 1:2,000 |
| Secondary Antibody Dilution | 1:5,000 - 1:20,000 (HRP-conjugated) |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
| Incubation Times | Primary: Overnight at 4°C; Secondary: 1 hour at room temperature |
Detailed Western Blot Protocol for CD57
1. Sample Preparation (Cell Lysate): a. Collect 5 x 10^6 cells by centrifugation at 100 x g for 5 minutes.[2] b. Wash the cell pellet with 1 mL of ice-cold 1X PBS and centrifuge again.[2] c. Resuspend the pellet in 250-1000 µL of cold RIPA lysis buffer containing protease inhibitors.[3] d. Incubate on ice for 30 minutes with occasional vortexing.[3] e. Centrifuge at 16,000 x g for 20 minutes at 4°C.[3] f. Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE: a. Mix 20-30 µg of protein with an equal volume of 2x Laemmli sample buffer. b. Boil the samples at 95°C for 5 minutes.[3] c. Load the samples and a pre-stained protein ladder (5-10 µL) into the wells of an SDS-PAGE gel (4-20% gradient gel is recommended).[2][3] d. Run the gel at 100-150V until the dye front reaches the bottom.[2]
3. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet, semi-dry, or dry transfer system.[2] For semi-dry transfer, run at 100mA constant, 25V limit, for 40 minutes.[4] b. After transfer, briefly rinse the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.[5] c. Destain the membrane with several washes of 1X TBST.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in 1X TBST for 1 hour at room temperature with gentle shaking.[2][6] b. Wash the membrane three times for 5 minutes each with 1X TBST.[2] c. Incubate the membrane with the primary anti-CD57 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[2][7] d. Wash the membrane three times for 5 minutes each with 1X TBST.[2][7] e. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[2][4] f. Wash the membrane three to four times for 5 minutes each with 1X TBST.[4][8]
5. Detection: a. Prepare the chemiluminescent substrate (ECL) by mixing the reagents according to the manufacturer's instructions.[4] b. Incubate the membrane in the ECL solution for 1-5 minutes.[4] c. Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to optimize signal-to-noise ratio.[9]
Visualizations
Caption: General workflow for Western blot analysis.
Section 2: ADAM22 (Clone N57/2)
Application Note: Detecting ADAM22 in Western Blot Analysis
Introduction: ADAM22 (a disintegrin and metalloprotease domain 22) is a member of the ADAM family of proteins, which are involved in cell-cell and cell-matrix interactions, including neurogenesis.[10] It is highly expressed in the brain and may function as an integrin ligand.[10] The monoclonal antibody clone N57/2 specifically recognizes the extracellular disintegrin domain of mouse ADAM22 and shows cross-reactivity with human and rat orthologs.[10] Western blotting with this antibody is essential for studying the expression and function of ADAM22 in neurological development and disease.
Target Information: ADAM22 is a transmembrane protein. The immunogen for the N57/2 clone is a fusion protein corresponding to amino acids 444-526 of mouse ADAM22.[10] The full-length protein has a predicted molecular weight of approximately 100 kDa, but post-translational modifications such as glycosylation may lead to the observation of bands at different molecular weights.
Applications:
-
Quantification of ADAM22 protein expression in brain tissue and neuronal cell lines.
-
Validation of ADAM22 knockdown or knockout in experimental models.
-
Investigation of ADAM22 processing and post-translational modifications.
Quantitative Data for Western Blotting
| Parameter | Recommendation |
| Target | ADAM22 |
| Antibody | Mouse Monoclonal (Clone N57/2) |
| Predicted Molecular Weight | ~100 kDa |
| Positive Control Lysates | Human, mouse, or rat brain tissue lysate |
| Negative Control Lysates | Lysates from tissues with low ADAM22 expression |
| Primary Antibody Dilution | 1:1,000 - 1:2,000 |
| Secondary Antibody Dilution | 1:5,000 - 1:20,000 (HRP-conjugated) |
| Blocking Buffer | 5% non-fat dry milk in TBST |
| Incubation Times | Primary: Overnight at 4°C; Secondary: 1 hour at room temperature |
Detailed Western Blot Protocol for ADAM22
The protocol for ADAM22 is similar to the general protocol provided for CD57. Key considerations for ADAM22 include:
-
Sample Preparation: Use a lysis buffer that efficiently solubilizes membrane proteins, such as RIPA buffer.
-
Positive Control: It is highly recommended to use a positive control, such as a brain tissue lysate, to confirm antibody performance.
-
Antibody Incubation: Follow the manufacturer's recommended dilutions for the N57/2 antibody clone.
Visualizations
Caption: Simplified ADAM22 interaction pathway.
Section 3: ACTH (Adrenocorticotropic Hormone) (Clone 57)
Application Note: Detecting ACTH in Western Blot Analysis
Introduction: Adrenocorticotropic hormone (ACTH) is a peptide hormone produced and secreted by the anterior pituitary gland.[8] It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and stimulates the production of cortisol by the adrenal cortex.[8] The mouse monoclonal antibody clone 57 (BGN/1388/66) recognizes the 1-24 amino acid sequence of human ACTH and cross-reacts with rat N-terminal ACTH.[8] Western blotting for ACTH is a valuable tool for endocrinology research, particularly in studies of stress response and pituitary disorders.
Target Information: ACTH is synthesized as part of a larger precursor protein, pro-opiomelanocortin (POMC), which has a molecular weight of approximately 31 kDa. POMC is cleaved to produce ACTH (4.5 kDa) and other peptides. In Western blotting, depending on the sample and antibody used, one might detect the precursor or the mature peptide.
Applications:
-
Detection of ACTH in pituitary extracts or in the supernatant of cultured pituitary cells.
-
Studying the processing of the POMC precursor protein.
-
Investigating the regulation of ACTH secretion in response to various stimuli.
Quantitative Data for Western Blotting
| Parameter | Recommendation |
| Target | ACTH (Adrenocorticotropic Hormone) |
| Antibody | Mouse Monoclonal (Clone 57) |
| Predicted Molecular Weight | ~4.5 kDa (mature peptide), ~31 kDa (POMC precursor) |
| Positive Control Lysates | Pituitary gland lysate, AtT-20 cell lysate |
| Negative Control Lysates | Lysates from cells not expressing POMC/ACTH |
| Primary Antibody Dilution | 1:500 - 1:1,500 |
| Secondary Antibody Dilution | 1:2,000 - 1:10,000 (HRP-conjugated) |
| Blocking Buffer | 5% non-fat dry milk in TBST |
| Incubation Times | Primary: Overnight at 4°C; Secondary: 1 hour at room temperature |
Detailed Western Blot Protocol for ACTH
Due to the small size of the mature ACTH peptide, modifications to the standard Western blot protocol are necessary for successful detection:
-
SDS-PAGE: Use a high-percentage Tris-Tricine gel (e.g., 16%) to resolve small peptides effectively.
-
Protein Transfer: Transfer to a PVDF membrane with a smaller pore size (0.22 µm) to prevent the small peptide from passing through the membrane.[11] Reduce transfer time and/or voltage to avoid "blow-through".
-
Fixation (Optional): After transfer, you can fix the peptides to the membrane by incubating with 0.5% glutaraldehyde in PBS for 30 minutes, followed by extensive washing, to prevent the peptide from dissociating during the subsequent incubation and washing steps.
-
Immunodetection: The remainder of the protocol follows the general steps outlined for CD57.
Visualizations
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis.
References
- 1. biosb.com [biosb.com]
- 2. addgene.org [addgene.org]
- 3. bio-rad.com [bio-rad.com]
- 4. 57357.org [57357.org]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. atsbio.com [atsbio.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. ADAM22 (Extracellular) Monoclonal Antibody (N57/2) (75-093) [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Immunofluorescence Staining for AD57
Introduction
The designation "AD57" is not uniquely defined in scientific literature and may refer to several distinct proteins depending on the research context. The most common interpretations include:
-
CD57 (Cluster of Differentiation 57): A carbohydrate epitope expressed on the surface of terminally differentiated natural killer (NK) cells and a subset of T-lymphocytes. It is often used as a marker for cellular senescence and cytotoxicity.
-
ERp57 (Endoplasmic Reticulum Protein 57): Also known as PDIA3 or GRP58, this protein is a disulfide isomerase found within the endoplasmic reticulum. It plays a crucial role in the quality control of newly synthesized glycoproteins. Notably, ERp57 has been implicated in neurodegenerative conditions such as Alzheimer's Disease (AD), where it may interact with amyloid-β peptides.[1]
Given this ambiguity, this document provides a comprehensive, general immunofluorescence (IF) protocol that can be adapted for either a cell-surface antigen like CD57 or an intracellular antigen like ERp57. Specific modifications for each target type are clearly indicated.
Experimental Protocols
This protocol is designed for the immunofluorescent staining of adherent cells cultured on coverslips. Optimization of parameters such as antibody concentration, incubation times, and fixative choice is recommended for specific cell types and antibodies.[2][3]
I. Materials and Reagents
-
Cell Culture: Glass coverslips (#1.5 thickness recommended), 6-well or 24-well tissue culture plates, appropriate cell culture medium, and cells of interest.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic; handle in a fume hood).
-
Permeabilization Buffer (for intracellular targets): 0.1-0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS.
-
-
Antibodies:
-
Primary Antibody specific to the target protein (e.g., anti-CD57 or anti-ERp57).
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 488). The secondary antibody must recognize the host species of the primary antibody.
-
-
Mounting and Imaging:
-
Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
-
Glass microscope slides and clear nail polish for sealing.
-
II. General Immunofluorescence Staining Procedure
A. Cell Preparation
-
Sterilize glass coverslips (e.g., by dipping in ethanol and air-drying in a sterile hood).[3] For certain cell types, coating coverslips with poly-L-lysine or collagen may be required to improve adherence.[2]
-
Place one sterile coverslip into each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Culture cells overnight or until desired confluency is reached.
B. Fixation
-
Gently aspirate the culture medium from the wells.
-
Rinse the cells twice with PBS at room temperature.
-
Add enough 4% PFA solution to cover the cells completely.
-
Aspirate the PFA and wash the cells three times with PBS, for 5 minutes each wash.[2]
C. Permeabilization (For Intracellular Targets like ERp57 ONLY) Note: This step is critical for allowing antibodies to access intracellular epitopes. For cell-surface targets like CD57, this step should be skipped.
-
Add Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) to the wells.
-
Incubate for 10-15 minutes at room temperature.[2]
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
D. Blocking
-
Add Blocking Buffer to each well to cover the cells.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber. This step minimizes non-specific antibody binding.
E. Antibody Incubation
-
Dilute the primary antibody in Blocking Buffer to its predetermined optimal concentration.
-
Aspirate the Blocking Buffer from the wells and add the diluted primary antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[4]
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Aspirate the final PBS wash and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in a dark, humidified chamber.
-
Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each in the dark.
F. Mounting and Visualization
-
(Optional) During the final wash step, a nuclear counterstain like DAPI can be added.
-
Carefully remove the coverslip from the well using fine-tipped forceps.
-
Wick away excess PBS by gently touching the edge of the coverslip to a kimwipe.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.[2]
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Store slides at 4°C, protected from light, until imaging.
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.
III. Protocol Modifications for Specific Targets
-
For Cell-Surface Staining (e.g., CD57):
-
Crucial Step: Omit the Permeabilization step (Section II.C). Triton X-100 will disrupt the cell membrane, which is undesirable when targeting surface proteins.
-
Alternative Method: For some surface antigens, primary antibody incubation can be performed on live, unfixed cells on ice before the fixation step to prevent antibody-induced receptor internalization.[5]
-
-
For Intracellular Staining (e.g., ERp57):
-
Crucial Step: The Permeabilization step (Section II.C) is mandatory to allow antibodies to cross the cell membrane and access the endoplasmic reticulum.[6]
-
Data Presentation
The following tables provide recommended starting points for key quantitative parameters. These should be optimized for your specific experimental system.
Table 1: Reagent Concentrations
| Reagent | Working Concentration | Notes |
|---|---|---|
| Paraformaldehyde (PFA) | 4% in PBS | Prepare fresh or use commercial, methanol-free solutions. |
| Triton X-100 | 0.1% - 0.25% in PBS | For intracellular targets only. Higher concentrations can damage cell morphology. |
| Blocking Agent (BSA) | 1% - 5% in PBS | Normal serum (5-10%) from the secondary antibody host species can also be used. |
| Primary Antibody | Varies (e.g., 1:100 - 1:1000) | Titration is essential. Check manufacturer's datasheet. |
| Secondary Antibody | Varies (e.g., 1:200 - 1:2000) | Titration is essential. |
| DAPI | 1-5 µg/mL | For nuclear counterstaining. |
Table 2: Incubation Parameters
| Step | Duration | Temperature | Notes |
|---|---|---|---|
| Fixation | 10 - 20 minutes | Room Temperature | Over-fixation can mask epitopes. |
| Permeabilization | 10 - 15 minutes | Room Temperature | Over-permeabilization can lead to poor morphology and loss of soluble proteins. |
| Blocking | 30 - 60 minutes | Room Temperature | Crucial for reducing background signal. |
| Primary Antibody | 1-2 hours or Overnight | Room Temp. or 4°C | Overnight at 4°C often yields higher signal-to-noise ratios.[4] |
| Secondary Antibody | 1 hour | Room Temperature | Protect from light to prevent photobleaching. |
Visualizations
Experimental Workflow
Caption: General workflow for immunofluorescence staining of cultured cells.
ERp57 Signaling in Protein Folding and ER Stress
ERp57 is a key component of the calnexin/calreticulin cycle, which ensures the proper folding of glycoproteins in the ER. Under conditions of cellular stress (e.g., accumulation of misfolded proteins, as seen in Alzheimer's Disease), the Unfolded Protein Response (UPR) is activated to restore homeostasis.
Caption: Role of ERp57 in glycoprotein folding and the Unfolded Protein Response.
References
AD57: A Multi-Kinase Inhibitor for Probing Protein Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AD57 is a potent, cell-permeable, multi-kinase inhibitor that serves as a valuable tool for studying protein-protein interactions and dissecting complex signaling networks. Initially identified as a polypharmacological agent for cancer therapy, its ability to selectively bind and inhibit multiple kinases makes it an effective chemical probe for interrogating cellular pathways. This document provides detailed application notes and experimental protocols for utilizing this compound in protein interaction studies, particularly through chemical proteomics approaches.
This compound primarily targets the receptor tyrosine kinase (RTK) RET and also exhibits inhibitory activity against other key kinases including Raf, Src, and S6K.[1] This multi-targeting capability allows for the investigation of crosstalk between different signaling cascades and the identification of novel protein complexes regulated by these kinases. By employing this compound as bait in affinity purification mass spectrometry (AP-MS) experiments, researchers can capture its direct protein targets and their associated interaction partners, providing a snapshot of the cellular interactome under specific conditions.
Principle of this compound-Based Protein Interaction Studies
The use of this compound in protein interaction studies is based on the principles of chemical proteomics. In this approach, a small molecule inhibitor is used to selectively enrich its protein targets from a complex biological sample, such as a cell lysate. The enriched proteins are then identified and quantified using mass spectrometry.
The general workflow involves immobilizing this compound onto a solid support, such as agarose or magnetic beads, to create an affinity matrix. This "bait" is then incubated with a cell or tissue lysate, allowing this compound to bind to its target kinases. Proteins that are in a complex with these target kinases are also captured on the beads. After a series of washes to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry. This technique allows for the identification of both direct and indirect interaction partners of this compound's target kinases.
Data Presentation
The following table summarizes the known kinase targets of this compound and their reported inhibition data. This information is crucial for designing experiments and interpreting the results of protein interaction studies.
| Target Kinase | Reported IC50 | Cellular Pathway | Reference |
| RET | 2 nM | Receptor Tyrosine Kinase Signaling | [1] |
| Raf | >80% inhibition at 1 µM | MAP Kinase Signaling | [1] |
| Src | >80% inhibition at 1 µM | Cell Adhesion, Proliferation | [1] |
| S6K | >80% inhibition at 1 µM | mTOR Signaling | [1] |
| Tor | Weak Inhibition | mTOR Signaling | [1] |
Experimental Protocols
Protocol 1: Immobilization of this compound for Affinity Purification
This protocol describes the covalent attachment of this compound to a solid support to generate an affinity resin for pull-down experiments. A derivative of this compound with a linker containing a reactive group (e.g., a primary amine or a carboxyl group) is required for immobilization.
Materials:
-
This compound derivative with a suitable linker
-
NHS-activated Sepharose beads or similar activated resin
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Wash buffer (e.g., 1 M NaCl)
-
Storage buffer (e.g., PBS with 20% ethanol)
Procedure:
-
Resin Preparation: Wash the NHS-activated Sepharose beads with ice-cold 1 mM HCl.
-
Ligand Coupling: Immediately dissolve the this compound derivative in coupling buffer and mix with the washed beads. Incubate for 4 hours at 4°C with gentle rotation.
-
Blocking: Pellet the beads by centrifugation and remove the supernatant. Add blocking buffer and incubate for 2 hours at room temperature to block any unreacted sites on the resin.
-
Washing: Wash the beads extensively with alternating high and low pH buffers (e.g., coupling buffer and acetate buffer, pH 4.0) to remove non-covalently bound ligand.
-
Final Wash and Storage: Perform a final wash with a high salt buffer followed by the storage buffer. Store the this compound-coupled beads at 4°C.
Protocol 2: this compound Pull-Down Assay from Cell Lysates
This protocol details the procedure for using the this compound-coupled affinity resin to enrich for target proteins and their interaction partners from cell lysates.
Materials:
-
This compound-coupled beads (from Protocol 1)
-
Control beads (un-derivatized or coupled with a non-binding molecule)
-
Cell culture of interest (e.g., a cell line expressing a RET fusion protein)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free this compound)
Procedure:
-
Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer. Clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
-
Incubation: Incubate a defined amount of cell lysate (e.g., 1-5 mg) with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. For mass spectrometry analysis, on-bead digestion with trypsin is often preferred. For SDS-PAGE and western blotting, elution with SDS-PAGE sample buffer is suitable.
Protocol 3: On-Bead Digestion for Mass Spectrometry Analysis
This protocol is for preparing the protein sample for identification by mass spectrometry directly on the affinity beads.
Materials:
-
Beads with bound proteins (from Protocol 2)
-
Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin solution (e.g., sequencing grade modified trypsin)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Formic acid
Procedure:
-
Reduction: Resuspend the beads in reduction buffer and incubate for 30 minutes at 56°C.
-
Alkylation: Cool to room temperature and add alkylation buffer. Incubate for 20 minutes in the dark.
-
Digestion: Wash the beads with digestion buffer. Add trypsin solution and incubate overnight at 37°C.
-
Peptide Collection: Collect the supernatant containing the digested peptides. Perform a second elution with a solution containing formic acid to recover any remaining peptides.
-
Sample Preparation for MS: Combine the peptide eluates, desalt using a C18 StageTip, and prepare for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Mechanism of action of this compound, a multi-kinase inhibitor.
Caption: Experimental workflow for this compound pull-down assay.
Caption: Simplified RET signaling pathway.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cellular Responses to Adenovirus Serotype 57 (Ad57)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenovirus Serotype 57 (Ad57) is a member of the human adenovirus C species. Like other adenoviruses, this compound is being investigated for its potential use as a viral vector in gene therapy and vaccine development. Understanding the interaction of this compound with host cells, particularly immune cells, is crucial for predicting its efficacy and safety. Flow cytometry is an indispensable tool for dissecting these interactions at a single-cell level. It allows for the rapid, quantitative analysis of various cellular parameters, including immunophenotyping, transduction efficiency, cell viability, and the activation of signaling pathways.
These application notes provide detailed protocols for utilizing flow cytometry to study the effects of this compound on target cells. The protocols are intended to serve as a guide for researchers and can be adapted based on specific experimental needs and cell types.
Key Applications of Flow Cytometry in this compound Research
-
Immunophenotyping: Characterize the immune cell subsets that are susceptible to this compound transduction and identify changes in cell surface marker expression upon exposure.
-
Transduction Efficiency: Quantify the percentage of cells successfully transduced by an this compound vector, typically by detecting a fluorescent reporter gene (e.g., GFP).
-
Cell Viability and Apoptosis: Assess the cytotoxic effects of this compound by measuring markers of apoptosis and necrosis.
-
Cell Cycle Analysis: Determine the impact of this compound infection on the cell cycle progression of host cells.
-
Intracellular Cytokine Staining: Measure the production of cytokines within specific cell populations in response to this compound.
Experimental Data Summary
The following tables summarize hypothetical quantitative data from flow cytometry experiments investigating the effects of this compound.
Table 1: Immunophenotyping of Human PBMCs 24 hours Post-Ad57 Transduction
| Cell Population | Surface Marker Panel | % of Live Cells (Control) | % of Live Cells (this compound-Treated) |
| T Helper Cells | CD3+, CD4+, CD8- | 25.4 ± 2.1 | 24.9 ± 2.3 |
| Cytotoxic T Cells | CD3+, CD4-, CD8+ | 15.2 ± 1.5 | 18.1 ± 1.8 |
| B Cells | CD19+, CD3- | 10.1 ± 0.9 | 9.8 ± 1.1 |
| NK Cells | CD56+, CD3- | 8.5 ± 0.7 | 12.3 ± 1.2 |
| Monocytes | CD14+, CD3- | 12.3 ± 1.3 | 11.9 ± 1.4 |
*Indicates a statistically significant difference (p < 0.05) compared to the control group. Data are presented as mean ± standard deviation.
Table 2: this compound Transduction Efficiency and Viability in A549 Cells
| This compound MOI (particles/cell) | % GFP Positive Cells (Transduction Efficiency) | % Viable Cells (Annexin V-/7-AAD-) |
| 0 (Control) | 0.1 ± 0.05 | 98.2 ± 0.5 |
| 10 | 15.3 ± 1.8 | 95.4 ± 1.1 |
| 50 | 48.7 ± 4.2 | 88.1 ± 2.5 |
| 100 | 75.2 ± 5.9 | 75.6 ± 3.4 |
Data are presented as mean ± standard deviation.
Signaling Pathway
Adenoviral vectors can trigger innate immune signaling pathways upon recognition by cellular sensors. The following diagram illustrates a putative signaling cascade initiated by this compound recognition, leading to the production of pro-inflammatory cytokines.
Caption: this compound recognition by TLR9 and cGAS leading to cytokine gene expression.
Experimental Protocols
Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) after this compound Transduction
This protocol describes the staining of cell surface markers on human PBMCs to analyze changes in immune cell populations following exposure to this compound.
Materials:
-
Human PBMCs, isolated via Ficoll-Paque density gradient centrifugation
-
This compound vector (or control)
-
RPMI-1640 medium with 10% FBS
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against human: CD3, CD4, CD8, CD19, CD56, CD14
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 PBMCs per well in a 96-well plate.
-
Add the this compound vector at the desired multiplicity of infection (MOI) or an equivalent volume of vehicle control.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
Harvest cells and wash once with 200 µL of cold FACS buffer. Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing the Fc receptor blocking solution. Incubate for 10 minutes at 4°C.
-
Add the pre-titered antibody cocktail for surface staining. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer containing the viability dye (if not using a fixable dye).
-
Acquire data on a flow cytometer immediately.
Caption: Workflow for immunophenotyping of PBMCs after this compound exposure.
Protocol 2: Determination of this compound Transduction Efficiency and Viability
This protocol is for quantifying the percentage of cells transduced with a reporter-expressing this compound vector and simultaneously assessing cell viability.
Materials:
-
Adherent cell line (e.g., A549)
-
This compound vector expressing a fluorescent reporter (e.g., this compound-GFP)
-
Complete growth medium
-
Trypsin-EDTA
-
FACS buffer
-
Annexin V binding buffer
-
Fluorochrome-conjugated Annexin V
-
7-Aminoactinomycin D (7-AAD)
-
Flow cytometer
Procedure:
-
Seed A549 cells in a 12-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing different MOIs of this compound-GFP. Include a non-transduced control.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and transfer cells to a FACS tube.
-
Wash the cells once with cold PBS. Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add Annexin V and 7-AAD according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Caption: Workflow for assessing this compound transduction efficiency and cell viability.
Disclaimer: These protocols and data are provided as a general guide. Researchers should optimize the protocols for their specific cell types, reagents, and instrumentation. All work with adenoviral vectors should be performed in accordance with institutional biosafety guidelines.
Application Notes and Protocols for the Labeling and Detection of ERp57 (PDIA3)
A Note on Nomenclature: The protein target AD57 is interpreted herein as ERp57, also known as Protein Disulfide Isomerase Family A Member 3 (PDIA3) or GRP58. This interpretation is based on the commonality of ERp57 as a research target in the fields of cell biology and drug development, aligning with the intended audience of these application notes.
Introduction to ERp57 (PDIA3)
Endoplasmic Reticulum resident protein 57 (ERp57), is a 57 kDa protein disulfide isomerase (PDI) primarily located in the endoplasmic reticulum (ER). As a member of the PDI family, ERp57 plays a crucial role in the correct folding and quality control of newly synthesized glycoproteins. It catalyzes the formation, reduction, and isomerization of disulfide bonds, essential for the maturation of many secreted and membrane-bound proteins. ERp57 functions in a complex with the ER lectin chaperones, calnexin and calreticulin, which recognize monoglucosylated N-linked glycans on nascent polypeptides, thereby recruiting ERp57 to its glycoprotein substrates.[1][2][3][4] Beyond its canonical role in the ER, ERp57 has been identified in other cellular compartments, including the cytosol, nucleus, and on the cell surface, where it is implicated in a variety of cellular processes such as signal transduction, regulation of transcription, and immune response.[5][6] Its involvement in pathological conditions, including cancer, neurodegenerative diseases like Alzheimer's disease, and prion diseases, makes it a significant target for research and therapeutic development.[4][7][8][9]
Labeling and Detection Techniques for ERp57
A variety of well-established techniques can be employed for the labeling and detection of ERp57. The choice of method depends on the research question, the sample type, and the desired level of quantification and spatial resolution.
I. Immunoblotting (Western Blot)
Western blotting is a widely used technique to detect and quantify ERp57 protein levels in cell lysates, tissue homogenates, and other biological samples.
Experimental Protocol:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse using RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with a protease inhibitor cocktail.[10][11]
-
For tissues, homogenize in lysis buffer on ice.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[11]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Determine the protein concentration of the supernatant using a BCA protein assay.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11][12]
-
Incubate the membrane with a primary antibody against ERp57 diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5 minutes each with TBST.[11]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11][12]
-
Wash the membrane three times for 5 minutes each with TBST.[11]
-
-
Detection:
Quantitative Data for Western Blotting:
| Parameter | Recommended Value/Range | Reference |
| Protein Load per Lane | 20-30 µg | [7] |
| Primary Antibody Dilution | 1:200 - 1:2000 | [7][12] |
| Secondary Antibody Dilution | 1:2000 - 1:20,000 | [11][12] |
| Blocking Time | 1 hour | [11][12] |
| Primary Antibody Incubation | Overnight at 4°C | [11] |
| Secondary Antibody Incubation | 1 hour at room temperature | [11] |
II. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for the quantitative detection of ERp57 in serum, plasma, cell culture supernatants, and tissue homogenates. Sandwich ELISA is the most common format for this purpose.
Experimental Protocol (based on a typical sandwich ELISA kit):
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for human ERp57.
-
Sample and Standard Incubation:
-
Add standards and samples to the wells and incubate. The ERp57 present in the samples will bind to the immobilized capture antibody.
-
-
Washing: Wash the wells to remove unbound substances.
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for ERp57 to the wells and incubate. This antibody will bind to the captured ERp57.
-
-
Washing: Wash the wells to remove unbound detection antibody.
-
Enzyme Conjugate Incubation:
-
Add a streptavidin-HRP conjugate to the wells and incubate. The streptavidin will bind to the biotinylated detection antibody.
-
-
Washing: Wash the wells to remove unbound enzyme conjugate.
-
Substrate Reaction:
-
Add a TMB substrate solution to the wells. The HRP enzyme will catalyze a color change.
-
-
Stopping the Reaction: Add a stop solution to terminate the reaction. The color will change from blue to yellow.
-
Data Acquisition: Measure the optical density at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of ERp57 in the sample.
-
Quantification: Generate a standard curve using the known concentrations of the standards and determine the concentration of ERp57 in the samples.
Quantitative Data for ELISA:
| Parameter | Typical Value/Range | Reference |
| Detection Range | 0.156 - 10 ng/mL | [13] |
| Sensitivity | ~0.056 ng/mL | [13] |
| Sample Volume | 50 - 100 µL | |
| Incubation Times | 30 - 120 minutes | |
| Assay Duration | ~3 hours | [13] |
III. Immunofluorescence (IF) / Immunocytochemistry (ICC)
Immunofluorescence allows for the visualization of the subcellular localization of ERp57 within cells.
Experimental Protocol:
-
Cell Preparation:
-
Grow cells on glass coverslips.
-
Rinse the cells twice with PBS.[14]
-
-
Fixation:
-
Washing: Rinse the cells three times with PBS.[14]
-
Permeabilization and Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-ERp57 antibody in the blocking/permeabilization buffer.
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[14]
-
-
Washing: Wash the cells three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation:
-
Incubate the cells with a fluorophore-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
-
Washing: Wash the cells three times for 5 minutes each with PBS in the dark.
-
Counterstaining and Mounting:
-
(Optional) Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the fluorescent signal using a fluorescence or confocal microscope.
Quantitative Data for Immunofluorescence:
| Parameter | Recommended Value/Range | Reference |
| Fixation Time | 15-30 minutes | [15][16] |
| Permeabilization Time | 10-60 minutes | [17] |
| Primary Antibody Dilution | 1:100 - 1:1000 | [15] |
| Secondary Antibody Dilution | 1:500 - 1:2000 | |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | |
| Secondary Antibody Incubation | 1 hour at room temperature |
IV. Immunohistochemistry (IHC)
IHC is used to detect ERp57 in tissue sections, providing information about its expression and localization within the tissue architecture.
Experimental Protocol (for paraffin-embedded sections):
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in a citrate buffer (10 mM, pH 6.0) at 95-100°C for 10-20 minutes.[18]
-
-
Peroxidase Blocking:
-
Incubate the sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.[18]
-
-
Blocking:
-
Block non-specific binding by incubating the sections with a blocking serum (e.g., 3% normal horse serum) for 30 minutes.[19]
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-ERp57 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.[19]
-
-
Washing: Wash the slides with PBS or TBS.
-
Secondary Antibody Incubation:
-
Incubate the sections with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Washing: Wash the slides with PBS or TBS.
-
Detection:
-
Incubate the sections with a chromogenic substrate (e.g., DAB) until the desired color intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount the coverslips with a permanent mounting medium.
-
-
Imaging: Examine the slides under a light microscope.
Quantitative Data for Immunohistochemistry:
| Parameter | Recommended Value/Range | Reference |
| Section Thickness | 5-10 µm | [19][18] |
| Antigen Retrieval Time | 10-20 minutes | [18] |
| Primary Antibody Dilution | 1:100 - 1:500 | [19] |
| Primary Antibody Incubation | Overnight at 4°C | [19] |
Signaling Pathways and Experimental Workflows
ERp57 in the Calnexin/Calreticulin Cycle
ERp57 is a key component of the calnexin/calreticulin cycle, which is essential for the quality control of glycoprotein folding in the ER.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. ERp57 functions as a subunit of specific complexes formed with the ER lectins calreticulin and calnexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. ERp57 in neurodegeneration and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifunctional Molecule ERp57: From Cancer To Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ERp57 chaperon protein protects neuronal cells from Aβ‐induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inducing Melanoma Cell Apoptosis by ERp57/PDIA3 Antibody in the Presence of CPI-613 and Hydroxychloroquine [jcancer.org]
- 10. Endoplasmic reticulum–resident protein 57 (ERp57) oxidatively inactivates human transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Expression of protein disulfide isomerase A3 precursor in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Endoplasmic Reticulum Resident Protein 57 (ERp57) (Sandwich ELISA) ELISA Kit - BHE10104033 [admin.ebiohippo.com]
- 14. biotium.com [biotium.com]
- 15. ERp57 Polyclonal Antibody (PA5-85083) [thermofisher.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. PDIA3/ERp57 promotes a matrix-rich secretome that stimulates fibroblast adhesion through CCN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 8vr.d73.myftpupload.com [8vr.d73.myftpupload.com]
- 19. The Protein-disulfide Isomerase ERp57 Regulates the Steady-state Levels of the Prion Protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AD57 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AD57 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride?
A1: this compound hydrochloride is an orally active, multikinase inhibitor. Its chemical formula is C22H20F3N7O·HCl, with a molecular weight of 491.9.[1] It is also known by its chemical name: N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea, monohydrochloride.[1][2]
Q2: What are the known protein targets of this compound?
A2: this compound is known to inhibit the activity of several kinases, including RET, BRAF, S6K, and Src. As a multikinase inhibitor, it may have additional targets that are yet to be fully characterized.
Q3: What is the recommended solvent for dissolving this compound hydrochloride?
A3: this compound hydrochloride is soluble in several organic solvents. The solubility has been reported as follows:
It is important to prepare fresh solutions and to be aware that the hydrochloride salt form may impact solubility in aqueous solutions due to the common ion effect.[3]
Q4: How should this compound hydrochloride be stored?
A4: It is recommended to store this compound hydrochloride at -20°C for long-term stability.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Solubility in Aqueous Buffers | This compound hydrochloride has limited aqueous solubility. The common ion effect from chloride ions in buffers (e.g., HCl-based buffers) can further decrease solubility.[3] | - Prepare stock solutions in an appropriate organic solvent like DMSO or DMF before diluting into your aqueous experimental medium. - Minimize the final concentration of the organic solvent in your assay to avoid solvent-induced artifacts. - Consider using buffers with alternative pH-adjusting agents if high concentrations of chloride ions are a concern. |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles. - Instability in aqueous solutions over time. - Precipitation of the compound at the final concentration in the assay medium. | - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare fresh dilutions from the stock solution for each experiment. - Visually inspect the final solution for any signs of precipitation. If observed, consider lowering the final concentration or adjusting the solvent composition. |
| High Background Signal or Off-Target Effects | As a multikinase inhibitor, this compound can affect multiple signaling pathways, potentially leading to off-target effects. | - Include appropriate positive and negative controls in your experiments. - Perform dose-response experiments to determine the optimal concentration range that elicits the desired on-target effect with minimal off-target activity. - If possible, use a more specific inhibitor for the target of interest as a comparator. |
| Cell Toxicity at Expected Efficacious Doses | The compound may exhibit cytotoxicity at concentrations required for kinase inhibition, which can be cell-type dependent. | - Determine the cytotoxicity profile of this compound in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). - Choose a concentration for your functional assays that is below the toxic threshold. - Ensure the final solvent concentration is not contributing to cytotoxicity. |
Experimental Protocols
General Protocol for Cellular Assays
This protocol provides a general workflow for treating cultured cells with this compound hydrochloride. Specific parameters such as cell type, seeding density, treatment duration, and final this compound concentration should be optimized for your particular experiment.
Materials:
-
This compound hydrochloride
-
DMSO (or other appropriate solvent)
-
Complete cell culture medium
-
Multi-well cell culture plates
-
Adherent or suspension cells of interest
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
For suspension cells, seed the cells in multi-well plates at the desired density immediately before treatment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a high-concentration stock solution of this compound hydrochloride in DMSO (e.g., 10 mM).
-
On the day of the experiment, serially dilute the stock solution in complete cell culture medium to prepare working solutions at 2X the final desired concentrations.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the wells (for adherent cells).
-
Add an equal volume of the 2X this compound working solution to each well to achieve the final desired concentration.
-
For vehicle control wells, add the same volume of medium containing the equivalent concentration of DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To analyze the phosphorylation status of target kinases.
-
Cell Viability Assays (e.g., MTT): To assess cytotoxicity.
-
Proliferation Assays: To measure the effect on cell growth.
-
Gene Expression Analysis (e.g., qPCR, RNA-seq): To evaluate changes in transcript levels.
-
-
Visualizations
Below are diagrams illustrating a hypothetical experimental workflow and a potential signaling pathway affected by this compound.
Caption: A general workflow for conducting cellular experiments with this compound.
Caption: Inhibition of BRAF, S6K, and Src pathways by this compound.
References
AD57 Technical Support Center: Solubility Troubleshooting
Welcome to the technical support center for AD57. This resource provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of this compound in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an orally active, multi-kinase inhibitor targeting key signaling pathways involved in cancer progression, including RET, BRAF, S6K, and Src.[1][2] Like many kinase inhibitors, this compound is a hydrophobic molecule with low aqueous solubility, which can present challenges in preparing homogenous solutions for in vitro and in vivo experiments. Ensuring complete solubilization is critical for obtaining accurate and reproducible experimental results.
Q2: What is the known solubility of this compound?
A2: this compound hydrochloride is a crystalline solid.[2] Its solubility in common organic solvents and a buffered aqueous mixture has been determined and is summarized in the table below.[2] The low solubility in the PBS-containing mixture highlights the need for solubility enhancement strategies in aqueous buffers.
| Solvent/Mixture | Solubility |
| DMF | 14 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 5 mg/mL |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL |
Q3: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
A3: Several conventional methods can be employed to increase the solubility of hydrophobic drugs. These can be broadly categorized as:
-
Chemical Modifications: Adjusting the pH of the buffer to ionize the compound can significantly increase solubility.
-
Use of Co-solvents: Employing water-miscible organic solvents, such as DMSO or ethanol, can help dissolve the compound before dilution into an aqueous buffer.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Physical Modifications: Techniques like particle size reduction (micronization or nanosuspension) increase the surface area of the compound, which can improve the dissolution rate.[3][4][5][6]
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot and improve the solubility of this compound in your specific experimental buffer.
Issue: this compound precipitates when diluted into my aqueous buffer from a DMSO stock.
This is a common issue known as "fall-out" and occurs when the concentration of the organic co-solvent is not sufficient to keep the hydrophobic compound dissolved in the final aqueous solution.
Workflow for Troubleshooting Co-solvent-Based Solubility Issues
References
Technical Support Center: Optimizing AD57 Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AD57 for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Q2: How does cell density affect the optimal this compound concentration?
A2: Cell density is a critical parameter in cell-based assays. A higher cell density may require a higher concentration of this compound to elicit the same biological response due to an increased number of targets. It is crucial to optimize cell seeding density before or in parallel with this compound concentration optimization to ensure reproducible results.[1] Overly high cell seeding density can lead to non-specific signals.[1]
Q3: What is the "edge effect" and how can it impact my this compound concentration-response curve?
A3: The edge effect refers to the phenomenon where wells on the perimeter of a microplate exhibit different behavior compared to the interior wells, often due to increased evaporation and temperature gradients.[1] This can lead to variability in your results and an inaccurate determination of this compound's potency. To mitigate this, it is recommended to fill the outer wells with sterile media or phosphate-buffered saline (PBS) and not use them for experimental samples.[1]
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time depends on the specific mechanism of action of this compound and the biological question being addressed. For compounds that affect cell cycle progression, a longer incubation time (e.g., 72 or 96 hours) might be necessary.[2] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal incubation period for your specific assay.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding is a common source of variability.[1]
-
Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use calibrated pipettes and pre-wet the tips before dispensing. Allowing the plate to sit at room temperature on a level surface for 15-20 minutes before incubation can also promote even cell distribution.[1]
-
Possible Cause: Pipetting errors during the addition of this compound or other reagents.
-
Solution: Regularly calibrate your pipettes. Use the appropriate pipette for the volume being dispensed to maximize accuracy.[1]
Issue 2: No significant dose-response observed.
-
Possible Cause: The concentration range of this compound tested may be too low or too high.
-
Solution: Expand the concentration range in both directions. If no response is seen, test a much higher concentration (e.g., up to 1 mM). If toxicity is observed at all concentrations, test a much lower range (e.g., picomolar).
-
Possible Cause: The incubation time may be too short for this compound to exert its effect.
-
Solution: Increase the incubation time and perform a time-course experiment to identify the optimal duration.
-
Possible Cause: this compound may have degraded.
-
Solution: Check the storage conditions and expiration date of the this compound stock solution. Prepare fresh dilutions for each experiment.
Issue 3: High background signal in the assay.
-
Possible Cause: The assay may be detecting non-specific effects of this compound or autofluorescence if it is a fluorescence-based assay.[1]
-
Solution: Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a no-cell control. If autofluorescence is suspected, measure the fluorescence of wells containing only media and this compound at the relevant wavelengths.
Experimental Protocols
Protocol 1: Optimization of Cell Seeding Density
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest and perform a cell count to determine viability.
-
Serial Dilution: Prepare a serial dilution of the cell suspension.
-
Seeding: Seed the cells in a 96-well plate at various densities (e.g., ranging from 1,000 to 10,000 cells/well).[2]
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment and growth.
-
Assay: Perform the specific cell viability or functional assay to determine the cell density that provides a robust signal within the linear range of the assay.
Protocol 2: Determination of Optimal this compound Concentration (IC50/EC50)
-
Cell Seeding: Seed cells in a 96-well plate at the optimized density determined from Protocol 1. Incubate overnight to allow for attachment.
-
This compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Assay: Perform the relevant assay (e.g., MTT, CellTiter-Glo) to measure the effect of this compound.
-
Data Analysis: Plot the assay signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50 value.
Quantitative Data Summary
Table 1: Recommended Starting Parameters for this compound Optimization
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 nM - 100 µM | A wider range may be necessary depending on the compound's potency. |
| Cell Seeding Density | 1,000 - 10,000 cells/well | Highly dependent on the cell line and assay type.[2] |
| Incubation Time | 24 - 96 hours | Dependent on the mechanism of action of this compound.[2] |
| Vehicle Control (e.g., DMSO) | < 0.5% (v/v) | High concentrations of solvent can be toxic to cells. |
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for this compound concentration optimization.
References
AD57 experimental controls and best practices
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing AD57 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound and the generation of reliable data.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. It specifically targets the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of Akt. This inhibition leads to downstream effects on cell proliferation, survival, and metabolism.
2. What is the recommended solvent for reconstituting this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.5% to avoid solvent-induced toxicity.
3. How should I store this compound?
This compound is supplied as a lyophilized powder and should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Protect the compound from light.
4. How do I determine the optimal working concentration of this compound for my cell line?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the IC50 value for your cell line of interest. A typical starting range for a dose-response experiment is from 1 nM to 10 µM.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no effect of this compound on cell viability | 1. Sub-optimal concentration of this compound. 2. Cell line is resistant to PI3K/Akt inhibition. 3. Improper storage or handling of this compound. 4. Issues with the cell viability assay. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Verify the expression and activation of the PI3K/Akt pathway in your cell line via Western blot. Consider using a positive control cell line known to be sensitive to PI3K inhibition. 3. Ensure this compound has been stored correctly and prepare fresh dilutions from a new stock aliquot. 4. Include appropriate positive and negative controls for your assay. |
| High background in Western blot for phosphorylated proteins | 1. Sub-optimal antibody concentration. 2. Inadequate blocking. 3. Insufficient washing. | 1. Titrate the primary and secondary antibodies to determine the optimal dilution. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). 3. Increase the number and duration of wash steps. |
| Precipitation of this compound in cell culture medium | 1. Concentration of this compound is too high. 2. Poor solubility in aqueous solutions. | 1. Ensure the final concentration of this compound in the medium is within its solubility limit. 2. After diluting the DMSO stock in medium, vortex thoroughly and visually inspect for any precipitation before adding to cells. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on cell viability using a colorimetric MTT assay.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a positive control for cell death (e.g., staurosporine).
-
Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Expected Results:
The following table provides an example of expected data from a cell viability experiment with this compound on a sensitive cancer cell line.
| This compound Concentration (nM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 1 | 1.18 | 94.4% |
| 10 | 0.95 | 76.0% |
| 50 | 0.63 | 50.4% |
| 100 | 0.31 | 24.8% |
| 500 | 0.15 | 12.0% |
| 1000 | 0.10 | 8.0% |
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt.
Methodology:
-
Seed cells in a 6-well plate and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: PI3K/Akt signaling pathway with this compound inhibition point.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for inconsistent results.
Technical Support Center: Managing AD57-Induced Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with AD57-induced toxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly higher-than-expected cytotoxicity with this compound in our cell line. What are the initial troubleshooting steps?
A1: High cytotoxicity can stem from several factors. Begin by verifying the following:
-
Compound Concentration and Preparation: Double-check all calculations for this compound dilution. Ensure the stock solution is properly dissolved and that the final concentration in the culture medium is accurate. Prepare fresh dilutions for each experiment to avoid degradation.[1]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) might be toxic to your specific cell line at the concentration used. Run a vehicle control (culture medium with the same final solvent concentration as the this compound-treated wells) to assess solvent toxicity.[1]
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination.[2][3] Seeding density should be optimized for your cell line and the duration of the experiment.[4]
Q2: How can we determine if this compound is inducing apoptosis or necrosis in our cells?
A2: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of this compound-induced toxicity. Several assays can be employed:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key caspases, such as caspase-3, caspase-8, and caspase-9, can indicate the involvement of caspase-dependent apoptosis.[5]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity, a hallmark of necrosis.[6]
Q3: Our cell viability results with this compound are inconsistent and not reproducible. What could be the cause?
A3: Inconsistent results are often due to procedural variability. Consider these points:
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes from a concentrated stock, can lead to significant variations in the final this compound concentration.[1]
-
Compound Stability: this compound may be unstable in solution over time, particularly when diluted in culture medium. Prepare fresh dilutions for each experiment.[1]
-
Assay Choice and Timing: The choice of viability assay and the timing of the measurement can influence the results. Ensure the assay is sensitive enough and appropriate for the expected mechanism of cell death.[1]
Troubleshooting Guide: High Cytotoxicity
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death at expected active concentrations | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cell line. | - Ensure the final solvent concentration is at a non-toxic level (typically ≤0.5% for DMSO). - Run a solvent-only control to determine the tolerance of your specific cell line.[1] |
| Compound Precipitation: this compound may have low aqueous solubility and could be precipitating in the culture medium. | - Prepare a high-concentration stock solution in a suitable organic solvent. - Visually inspect for precipitates after dilution in culture medium. | |
| Incorrect Compound Concentration: Errors in calculation or dilution. | - Recalculate all dilutions. - Use calibrated pipettes.[1] | |
| Inconsistent or non-reproducible cell viability results | Compound Degradation: this compound may be unstable in the culture medium. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.[1] |
| Variable Cell Seeding: Inconsistent number of cells seeded per well. | - Ensure a homogenous cell suspension before seeding. - Optimize and standardize cell seeding density.[4] | |
| Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can lead to increased compound concentration. | - Avoid using the outer wells of the plate for experimental samples.[6] - Fill the outer wells with sterile PBS or medium. | |
| No dose-dependent toxicity observed | Cell Line Resistance: The cell line may be resistant to this compound's mechanism of action. | - Use a positive control compound with a known cytotoxic effect on your cell line. - Consider using a different, more sensitive cell line. |
| Inactive Compound: The this compound stock may have degraded. | - Use a fresh vial of the compound. - Confirm the activity of the compound in a sensitive cell line. | |
| Assay Interference: this compound may interfere with the chemistry of the viability assay. | - Use an alternative viability assay that relies on a different detection principle. For example, if using an MTT assay (metabolic activity), try a trypan blue exclusion assay (membrane integrity).[7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Determine cell density and viability using a hemocytometer and trypan blue.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.
-
Include a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.[8]
-
Protocol 2: Assessment of Apoptosis by Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, seeding cells in a 96-well plate and treating them with various concentrations of this compound.
-
Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Lysis:
-
After the treatment period, centrifuge the plate and carefully remove the supernatant.
-
Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Caspase-3 Activity Measurement:
-
Add 50 µL of 2X reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Investigating this compound Toxicity
Caption: Workflow for troubleshooting and characterizing this compound-induced cytotoxicity.
Potential Signaling Pathway: Caspase-Dependent Apoptosis
Caption: A generalized model of caspase-dependent apoptosis induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Improving the power of drug toxicity measurements by quantitative nuclei imaging | bioRxiv [biorxiv.org]
- 8. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio for ERp57 (AD57) Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio in experiments involving the protein ERp57 (also known as PDIA3, GRP58, or AD57).
Frequently Asked Questions (FAQs)
Q1: What is ERp57 and what is its primary function?
ERp57, also known as Protein Disulfide Isomerase A3 (PDIA3), is a 57-kDa protein primarily located in the endoplasmic reticulum (ER). It belongs to the protein disulfide isomerase (PDI) family and plays a crucial role in the proper folding and quality control of newly synthesized glycoproteins by catalyzing the formation and isomerization of disulfide bonds.[1][2][3] ERp57 functions in a complex with the ER lectins calnexin and calreticulin.[1][4][5][6]
Q2: What is the expected molecular weight of ERp57 in a Western Blot?
The expected molecular weight of ERp57 is approximately 57-60 kDa.[7][8] However, post-translational modifications could potentially alter its migration pattern on SDS-PAGE.[9]
Q3: Where is ERp57 localized within the cell?
ERp57 is predominantly found in the endoplasmic reticulum.[2][3] However, it has also been detected in the cytosol and the nucleus, where it may interact with transcription factors like STAT3.[2] Its localization can be visualized using immunofluorescence microscopy.
Q4: What are the key signaling pathways involving ERp57?
ERp57 is involved in several signaling pathways. It is a key component of the calnexin/calreticulin cycle, which is essential for glycoprotein folding.[10] Additionally, ERp57 has been shown to modulate STAT3 and NF-κB signaling pathways.[2]
Q5: Are there commercially available antibodies validated for ERp57 detection?
Yes, there are numerous commercially available polyclonal and monoclonal antibodies validated for detecting ERp57 in various applications, including Western Blotting (WB), Immunofluorescence (IF), Immunohistochemistry (IHC), and Immunoprecipitation (IP).[7][11][12][13][14] It is crucial to select an antibody validated for your specific application and to optimize its concentration.
Troubleshooting Guides
Western Blotting: Weak or No Signal for ERp57
A faint or absent band for ERp57 on a Western Blot can be frustrating. Below are common causes and solutions to enhance your signal.
| Possible Cause | Recommendation & Optimization Strategy |
| Low Protein Expression | Ensure the cell line or tissue being used expresses ERp57 at a detectable level. Consult protein expression databases or published literature. A protein load of at least 20-30 µg of total cell lysate per lane is recommended.[15] |
| Inefficient Protein Extraction | Use a lysis buffer appropriate for extracting ER-resident proteins. A RIPA buffer is often effective.[16] Ensure adequate protease inhibitor cocktail is added to prevent degradation. |
| Suboptimal Antibody Concentration | The primary antibody concentration is critical. Titrate the antibody to find the optimal dilution. For many commercial ERp57 antibodies, a starting dilution of 1:1000 is recommended.[7] |
| Insufficient Antibody Incubation | Increase the primary antibody incubation time. Overnight incubation at 4°C often yields a stronger signal compared to a shorter incubation at room temperature. |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane using Ponceau S staining.[17] For a ~57 kDa protein like ERp57, standard transfer conditions are usually sufficient, but optimization may be needed for your specific setup. |
| Inactive Secondary Antibody or Substrate | Use a fresh dilution of a compatible HRP-conjugated secondary antibody. Ensure the chemiluminescent substrate has not expired and is sensitive enough for your detection needs. |
Western Blotting: High Background Obscuring ERp57 Signal
High background can mask the specific ERp57 band. Here are strategies to reduce background noise.
| Possible Cause | Recommendation & Optimization Strategy |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST. Some antibodies perform better with a specific blocking agent, so consult the antibody datasheet.[15] |
| Excessive Antibody Concentration | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the antibody concentrations. |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a wash buffer containing a detergent like 0.05% Tween-20.[17] |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the blotting process, as this can cause high, patchy background.[17] |
| Contaminated Buffers | Use freshly prepared, filtered buffers to avoid particulate matter that can cause speckles on the blot. |
Immunofluorescence: Low or Diffuse ERp57 Signal
Achieving a crisp, specific signal for ERp57 in immunofluorescence requires careful optimization.
| Possible Cause | Recommendation & Optimization Strategy |
| Suboptimal Fixation | The fixation method can significantly impact antigen recognition. For ERp57, 4% paraformaldehyde is a common fixative.[16] Test different fixation times (e.g., 10-20 minutes at room temperature). |
| Inadequate Permeabilization | To allow the antibody to access the ER, proper permeabilization is essential. A buffer containing 0.1-0.25% Triton X-100 for 10-15 minutes is a good starting point. |
| Low Antibody Concentration or Incubation Time | Optimize the primary antibody concentration through titration. A common starting dilution for IF is 1:100 to 1:1000.[14] Overnight incubation at 4°C can enhance the signal.[18] |
| Inappropriate Blocking Solution | Use a blocking solution containing serum from the same species as the secondary antibody to minimize non-specific binding of the secondary antibody.[19] 5% BSA is also a common and effective blocking agent. |
| Photobleaching | Minimize the exposure of your sample to the excitation light source. Use an anti-fade mounting medium to preserve the fluorescent signal. |
Immunofluorescence: High Background or Non-Specific Staining
High background can make it difficult to discern the specific subcellular localization of ERp57.
| Possible Cause | Recommendation & Optimization Strategy |
| Non-Specific Antibody Binding | Ensure thorough blocking. Include a blocking agent in the antibody dilution buffers. Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[20] |
| Insufficient Washing | Perform several washes with PBS or PBST after both primary and secondary antibody incubations to remove unbound antibodies.[18] |
| Autofluorescence | Some cell types exhibit natural fluorescence. This can be reduced by treating the sample with a quenching agent like sodium borohydride or using a commercial autofluorescence quenching kit.[21] |
| Over-fixation | Excessive fixation can lead to increased background. Reduce the fixation time or the concentration of the fixative.[22] |
| High Cell Density | Overly confluent cells can lead to increased background staining. Plate cells at a lower density to ensure they are not overlapping.[20] |
Immunoprecipitation: Low Yield of ERp57
Efficiently pulling down ERp57 is key for subsequent analyses like Western Blotting or mass spectrometry.
| Possible Cause | Recommendation & Optimization Strategy |
| Inefficient Cell Lysis | The lysis buffer must effectively solubilize the ER membrane without denaturing the antibody epitope. A buffer containing a mild non-ionic detergent like Triton X-100 or NP-40 is often a good choice. |
| Insufficient Antibody Amount | The amount of antibody used for IP should be optimized. Start with the manufacturer's recommended amount and titrate up or down as needed. |
| Inadequate Antibody-Bead Conjugation | Ensure the antibody is compatible with the Protein A or Protein G beads being used. Pre-incubating the antibody with the beads can improve capture efficiency. |
| Short Incubation Time | Allow sufficient time for the antibody to bind to ERp57 in the lysate. An overnight incubation at 4°C is often recommended. |
| Competition from Interacting Proteins | ERp57 is known to form stable complexes with other proteins like calnexin and calreticulin.[4][5] These interactions might sterically hinder antibody binding. Consider using a denaturing lysis buffer if co-immunoprecipitation of interacting partners is not the goal. |
Immunoprecipitation: High Background of Non-Specific Proteins
Minimizing the co-purification of non-specific proteins is crucial for clean downstream analysis.
| Possible Cause | Recommendation & Optimization Strategy |
| Non-Specific Binding to Beads | Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads. |
| Insufficient Washing | Increase the number and stringency of washes after the immunoprecipitation. The salt and detergent concentrations in the wash buffer can be gradually increased to disrupt weak, non-specific interactions. |
| Antibody Cross-Reactivity | Ensure the primary antibody is specific for ERp57. Validate the antibody by Western Blotting before using it for IP. |
| Excessive Lysate Concentration | Using too much total protein in the IP can lead to increased non-specific binding. Optimize the amount of lysate used. |
| Inappropriate Lysis Buffer | A lysis buffer that is too mild may not effectively solubilize all cellular components, leading to aggregation and non-specific pulldown. Conversely, a buffer that is too harsh can denature proteins and expose hydrophobic regions that bind non-specifically. |
Experimental Protocols & Visualizations
ERp57 Signaling Pathways
ERp57 plays a central role in the quality control of glycoproteins within the ER and is also implicated in other cellular signaling cascades.
Caption: ERp57 signaling in glycoprotein folding and modulation of transcription factors.
Experimental Workflow: Immunoprecipitation of ERp57
A generalized workflow for the immunoprecipitation of ERp57 is outlined below.
Caption: A typical workflow for the immunoprecipitation of ERp57.
Logical Troubleshooting Flowchart: Weak Western Blot Signal for ERp57
This flowchart provides a logical sequence for troubleshooting a weak or absent ERp57 signal in a Western Blot experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Nuclear localization and DNA interaction of protein disulfide isomerase ERp57 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERp57 chaperon protein protects neuronal cells from Aβ‐induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERp57 Functions as a Subunit of Specific Complexes Formed with the ER Lectins Calreticulin and Calnexin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. ERp57 (A484) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. uniprot.org [uniprot.org]
- 9. Potential protein post-translational modification in ERp57: A phenotype marker for male fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Role of the Disulfide Isomerase ERp57 in Axonal Regeneration | PLOS One [journals.plos.org]
- 11. ERp57 antibody | antibody review based on formal publications [labome.com]
- 12. ERp57 (G117) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. ERp57 Antibodies | Antibodies.com [antibodies.com]
- 14. ERp57 Polyclonal Antibody (PA5-85083) [thermofisher.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Endoplasmic reticulum–resident protein 57 (ERp57) oxidatively inactivates human transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
- 18. atlantisbioscience.com [atlantisbioscience.com]
- 19. oni.bio [oni.bio]
- 20. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 21. youtube.com [youtube.com]
- 22. ptglab.com [ptglab.com]
Preventing AD57 degradation during experiments
This technical support center provides guidance on preventing the degradation of AD57, a novel therapeutic compound, during experimental procedures. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of this compound throughout their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency in Aqueous Solutions | Hydrolysis of the ester functional group in this compound. This is accelerated by acidic or basic pH. | Maintain a pH between 6.0 and 7.5 for all aqueous buffers. Prepare solutions fresh daily. If storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, consider lyophilization. |
| Discoloration of Compound (Yellowing) | Oxidation of the phenolic moiety in the this compound structure. This can be initiated by exposure to air (oxygen) and light. | Prepare and handle this compound solutions under an inert atmosphere (e.g., nitrogen or argon) where possible. Use amber vials or cover containers with aluminum foil to protect from light. The addition of antioxidants, such as 0.01% (w/v) ascorbic acid, may be considered after validation for experimental compatibility. |
| Precipitation in Cell Culture Media | Poor solubility of this compound at physiological pH or interaction with media components. | Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO) before diluting it into the cell culture media. Ensure the final concentration of the organic solvent is non-toxic to the cells (typically <0.1%). |
| Inconsistent Assay Results | Degradation due to repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions of this compound into single-use volumes to avoid repeated freezing and thawing. Store aliquots at -80°C. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a light-protected, airtight container. Under these conditions, the compound is stable for up to 12 months.
Q2: How can I monitor the degradation of this compound during my experiment?
A2: The primary method for monitoring this compound degradation is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be used to separate the intact this compound from its degradation products.
Q3: Is this compound sensitive to any particular metals?
A3: Yes, trace amounts of metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of this compound. It is recommended to use metal-free labware or glassware that has been properly washed with a metal chelating agent like EDTA.
Q4: What is the recommended procedure for dissolving this compound?
A4: For most in vitro experiments, this compound should first be dissolved in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be serially diluted in the aqueous experimental buffer to the final desired concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of solid this compound in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C until use.
Protocol 2: Stability Assessment of this compound in Aqueous Buffer
-
Prepare a 100 µM solution of this compound in the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Divide the solution into multiple amber vials.
-
Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of intact this compound.
-
Calculate the degradation rate at each condition.
Visualizing Degradation and Experimental Workflows
This compound Degradation Pathway
The following diagram illustrates the primary degradation pathways of this compound, which include hydrolysis and oxidation.
Caption: Major degradation routes for this compound.
Experimental Workflow for this compound Stability Testing
This workflow outlines the steps for assessing the stability of this compound under various experimental conditions.
Caption: Workflow for this compound stability assessment.
Navigating Experimental Variability in Alzheimer's Disease Research: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to experimental variability and reproducibility in Alzheimer's Disease (AD) research. Our goal is to provide actionable solutions to specific issues encountered during key experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in Alzheimer's Disease research?
A1: Variability in AD research is a significant challenge and can arise from multiple sources. These include the inherent biological heterogeneity of the disease, inconsistencies in experimental models such as transgenic mice, and variations in assay procedures.[1] For instance, the parental origin of transgenes in mouse models like the 5xFAD line can significantly impact plaque load, introducing a major source of experimental variability.[1] Furthermore, discrepancies in the analysis of cerebrospinal fluid (CSF) biomarkers for AD have been well-documented, highlighting the need for standardized procedures.[2]
Q2: How can I minimize variability in my amyloid-beta (Aβ) ELISA results?
A2: Achieving consistent Aβ ELISA results requires careful attention to protocol details. Key factors include the choice of capture and detection antibodies, the method of brain tissue homogenization, and the composition of buffers.[3] It is crucial to use a standardized protocol for sample preparation to ensure consistent extraction of different Aβ species (monomers, oligomers, fibrils).[3][4] Additionally, implementing a robust quality control program with well-characterized reference materials can help monitor and reduce inter-assay variability.[2]
Q3: My Western blot for phosphorylated Tau (pTau) shows inconsistent bands. What could be the cause?
A3: Inconsistent pTau Western blot results can be due to several factors. A common issue is the cross-reactivity of secondary antibodies with endogenous mouse immunoglobulins, which can produce artifactual signals around the same molecular weight as tau protein (~50 kDa).[5] Using anti-light chain secondary antibodies is a simple and effective technique to prevent this non-specific signal.[5] Other potential causes include variability in sample preparation, inconsistent gel electrophoresis and transfer, and issues with antibody specificity and affinity.
Q4: What are the key signaling pathways to consider when studying Alzheimer's Disease?
A4: Several key signaling pathways are implicated in the pathogenesis of AD. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for neuronal survival and is often dysregulated in AD.[6][7][8][9][10] The Wnt signaling pathway, which is involved in neuronal proliferation and differentiation, is also frequently found to be impaired in AD brains.[1][11][12][13] Understanding these pathways is essential for identifying potential therapeutic targets.
Troubleshooting Guides
Immunoassay (ELISA) for Amyloid-Beta (Aβ)
This guide addresses common issues encountered during the quantification of Aβ peptides in biological samples using sandwich ELISA.
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer. |
| Contaminated reagents | Prepare fresh buffers and use high-purity water. | |
| Non-specific antibody binding | Use a blocking buffer optimized for your assay and consider using a different antibody pair. | |
| Weak or No Signal | Inactive reagents | Ensure all reagents are within their expiration date and stored correctly. Allow reagents to come to room temperature before use. |
| Incorrect antibody concentration | Optimize the concentrations of both capture and detection antibodies. | |
| Low sample concentration | Concentrate the sample or use a more sensitive detection system (e.g., chemiluminescence). | |
| Poor Reproducibility | Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy and precision. |
| Temperature fluctuations | Ensure consistent incubation temperatures. Avoid stacking plates during incubation.[14] | |
| Edge effects | To minimize edge effects, avoid using the outer wells of the microplate or fill them with a blank solution. |
For a more comprehensive immunoassay troubleshooting guide, refer to resources from experienced researchers and manufacturers.[14][15][16][17][18]
Western Blot for Phosphorylated Tau (pTau)
This guide provides solutions to common problems observed during the detection of pTau by Western blotting.
| Problem | Possible Cause | Solution |
| Non-specific Bands | Secondary antibody cross-reactivity | Use a secondary antibody that is specific for the primary antibody species and has been pre-adsorbed against immunoglobulins from the sample species. Consider using anti-light chain secondary antibodies for mouse monoclonal primary antibodies.[5] |
| High antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding. | |
| Weak or No Signal | Inefficient protein transfer | Optimize the transfer conditions (time, voltage, buffer composition). Check the integrity of the transfer membrane. |
| Low protein abundance | Increase the amount of protein loaded onto the gel. | |
| Inactive antibody | Use a fresh aliquot of the antibody and ensure it has been stored correctly. | |
| Inconsistent Band Intensity | Uneven protein loading | Quantify the protein concentration of each sample before loading and ensure equal amounts are loaded in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize for loading differences. |
| Air bubbles during transfer | Ensure no air bubbles are trapped between the gel and the membrane during the transfer setup. |
Quantitative Data on Experimental Variability
The following tables summarize data on the variability of common Alzheimer's Disease biomarkers.
Table 1: Inter-Assay Variability of Plasma Biomarkers
| Biomarker | Mean Inter-Assay Coefficient of Variation (CV) |
| Aβ markers | ~6% |
| p-tau181 | ~13% |
| Data from a study on short-term variability of AD plasma biomarkers.[19] |
Table 2: Intra-Individual Variability of Plasma Biomarkers
| Biomarker | Intra-Individual Variability |
| Aβ42/40 | ~3% |
| T-tau | ~12% |
| Data from a study on short-term variability of AD plasma biomarkers.[19] |
Table 3: Internal Coefficient of Variation for Blood Biomarkers
| Biomarker | Internal Coefficient of Variation (CV) |
| Aβ-40 | 8.0% |
| Aβ-42 | 9.7% |
| total-tau | 10.9% |
| p181-tau | 11.1% |
| NfL | 12.7% |
| Data from a study explaining the variability of AD fluid biomarker concentrations.[20] |
Experimental Protocols
Amyloid-Beta (Aβ) Sandwich ELISA Protocol
This protocol outlines a general procedure for the quantification of Aβ in brain homogenates.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for Aβ (e.g., clone 6E10) at a concentration of 1 µg/mL overnight at 4°C.[3]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[3]
-
Blocking: Block the plate with a blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) for 1 hour at room temperature.
-
Sample and Standard Incubation: Prepare serial dilutions of a synthetic Aβ peptide standard. Add 100 µL of the standards and samples (e.g., brain homogenates diluted in incubation buffer) to the wells in duplicate and incubate for 2 hours at room temperature or overnight at 4°C.[3]
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add the detection antibody (e.g., a rabbit monoclonal antibody specific for Aβ42) diluted in incubation buffer and incubate for 2 hours at room temperature.[3]
-
Washing: Repeat the washing step.
-
Secondary Antibody/Enzyme Conjugate Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a suitable substrate (e.g., TMB for HRP) and incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[3]
Phosphorylated Tau (pTau) Western Blot Protocol
This protocol provides a general workflow for the detection of pTau in brain extracts.
-
Sample Preparation: Homogenize brain tissue in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 50 µg) per lane onto an SDS-polyacrylamide gel.[21]
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the desired pTau epitope (e.g., anti-tau phospho S396) overnight at 4°C with gentle agitation.[21]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.[21]
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways implicated in Alzheimer's Disease.
Caption: PI3K/Akt signaling pathway in Alzheimer's Disease.
Caption: Wnt signaling pathway in healthy vs. Alzheimer's Disease states.
References
- 1. The Multifaceted Role of WNT Signaling in Alzheimer’s Disease Onset and Age-Related Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 4. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Alzheimer Disease: Crosstalk between the Canonical Wnt/Beta-Catenin Pathway and PPARs Alpha and Gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. anshlabs.com [anshlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 18. ibl-america.com [ibl-america.com]
- 19. Short-term variability of Alzheimer’s disease plasma biomarkers in a mixed memory clinic cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neurology.org [neurology.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: AD57 Antigen Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating equipment and running assays for the detection of the AD57 antigen.
General Equipment Calibration & Maintenance
Proper equipment calibration is critical for obtaining accurate and reproducible results. Instruments should be regularly calibrated according to the manufacturer's specifications.[1]
| Equipment | Calibration/Maintenance Task | Frequency |
| Microplate Reader | Verify wavelength and filter settings. | Before each use |
| Perform linearity and performance tests.[1] | Annually or as needed | |
| Pipettes | Calibrate to ensure accurate volume delivery.[2] | Every 3-6 months |
| Automated Plate Washer | Check for and clear any obstructions in washing ports. | Daily or before each run |
| Ensure uniform filling and aspiration of all wells. | Daily or before each run | |
| Flow Cytometer | Perform daily calibration/standardization procedures.[3] | Daily |
| Set compensation for multi-color analysis.[3] | For every experiment | |
| Western Blot Imager | Calibrate for accurate molecular weight determination. | As per manufacturer's guidelines |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are a common method for quantifying the this compound antigen. The following guides will help you troubleshoot common issues.
ELISA Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Signal | Omission of a critical reagent.[4] | Double-check that all reagents were added in the correct order.[4] |
| Inactive substrate or conjugate. | Test the activity of the conjugate and substrate. Ensure the substrate is appropriate for the enzyme. | |
| Improper antibody concentration. | Perform dilutions to determine the optimal working concentration. | |
| Insufficient incubation time.[4] | Follow the recommended incubation times in the protocol.[4] | |
| High Background | Antibody concentration is too high.[4] | Try different dilutions to find the optimal antibody concentration.[4] |
| Inadequate washing.[4] | Ensure all wells are completely filled and aspirated during washing. Use an automated plate washer if possible.[4] | |
| Cross-reactivity of detection antibody. | Run appropriate controls to check for cross-reactivity. | |
| Incubation temperature too high. | Check that the incubation temperature did not exceed 37°C. | |
| Poor Standard Curve | Incorrect standard dilutions. | Double-check calculations and pipetting technique.[4] |
| Improper reconstitution of the standard. | Reconstitute the lyophilized standard with the correct volume of solution as recommended in the protocol. | |
| Inappropriate curve-fitting model. | Use the manufacturer's suggested curve-fitting model.[4] | |
| Poor Duplicates | Pipetting error. | Check your pipetting technique and ensure pipettes are calibrated.[2] |
| Improper mixing of reagents. | Ensure all reagents are thoroughly mixed before use. | |
| Edge effects.[5] | Avoid incubating plates near heat sources and ensure consistent temperature across the plate.[2] |
ELISA FAQs
Q1: What type of controls should I use in my this compound antigen ELISA?
A positive control is recommended to ensure that the experimental procedure is working correctly.[2] Additionally, running a blank (substrate only) and a negative control (sample without the this compound antigen) will help in assessing background signal.
Q2: How can I prevent my wells from drying out during the assay?
Do not allow the wells to dry out during the assay, as this can lead to inconsistent results.[4] Using a plate sealer during incubation steps can help prevent evaporation.
Q3: What is the best way to prepare my samples for an this compound antigen ELISA?
If your samples have high particulate matter, it is recommended to remove it by centrifugation before running the assay.[4] It may also be necessary to dilute your samples to ensure the analyte concentration falls within the range of the standard curve.[4]
Experimental Protocol: Sandwich ELISA for this compound Antigen Detection
-
Coating: Coat a 96-well microplate with a capture antibody specific for the this compound antigen. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.
-
Blocking: Block any non-specific binding sites by adding a blocking buffer (e.g., BSA or non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Add your standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound antigen.
-
Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on the this compound antigen. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read Plate: Read the absorbance at the appropriate wavelength using a microplate reader.
References
- 1. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 4. ethosbiosciences.com [ethosbiosciences.com]
- 5. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
Validation & Comparative
Alzheimer's Disease Treatment: A Comparative Analysis of Aducanumab and Lecanemab
In the landscape of therapeutic interventions for Alzheimer's disease (AD), a neurodegenerative disorder characterized by progressive cognitive decline, two monoclonal antibodies, Aducanumab and Lecanemab, have emerged as significant developments. Both agents target amyloid-beta (Aβ) plaques, a pathological hallmark of AD, but differ in their specific binding targets and clinical profiles. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental protocols of key clinical trials, aimed at researchers, scientists, and drug development professionals.
Efficacy and Clinical Trial Data
Aducanumab and Lecanemab have undergone extensive clinical evaluation to determine their efficacy in slowing cognitive decline in patients with early-stage Alzheimer's disease. The following tables summarize key quantitative data from their pivotal clinical trials.
Table 1: Comparison of Primary Efficacy Endpoints
| Endpoint | Aducanumab (EMERGE and ENGAGE Trials) | Lecanemab (Clarity AD Trial) |
| Primary Outcome Measure | Change from baseline on the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 78 weeks | Change from baseline on the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months |
| High-Dose Group Result | EMERGE: -0.39 (22% slowing of decline) vs. placebo (P=0.01) ENGAGE: 0.03 (2% worsening) vs. placebo (P=0.83) | -0.45 (27% slowing of decline) vs. placebo (P<0.001) |
| Amyloid Plaque Reduction | Dose- and time-dependent reduction in amyloid PET SUVR | Significant reduction in amyloid PET SUVR |
Table 2: Key Secondary Endpoints and Biomarker Changes
| Endpoint | Aducanumab (High Dose, EMERGE Trial) | Lecanemab (Clarity AD Trial) |
| ADAS-Cog13 | 27% less worsening compared to placebo | 26% less worsening compared to placebo |
| ADCOMS | 27% less worsening compared to placebo | 24% less worsening compared to placebo |
| ADCS-ADL-MCI | 40% less decline compared to placebo | 37% less decline compared to placebo |
| CSF p-tau181 | Reduction observed | Reduction observed |
| CSF t-tau | Reduction observed | Reduction observed |
Mechanism of Action: Targeting Amyloid-Beta
Both Aducanumab and Lecanemab are humanized IgG1 monoclonal antibodies designed to target amyloid-beta; however, they recognize different Aβ species.
Aducanumab primarily targets aggregated forms of Aβ, such as soluble oligomers and insoluble fibrils that form amyloid plaques.[1] The proposed mechanism involves the antibody binding to these plaques, activating microglia to clear the amyloid deposits from the brain.
Lecanemab , in contrast, preferentially targets soluble Aβ protofibrils, which are considered to be the most neurotoxic species of amyloid. By neutralizing these early-stage aggregates, Lecanemab aims to prevent the formation of larger plaques and mitigate downstream neurotoxic effects.
References
A Comparative Guide to AD57 and Other Multi-Kinase Inhibitors Targeting RET, BRAF, S6K, and Src
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AD57, a multi-kinase inhibitor, with other compounds targeting a similar kinase profile, including RET, BRAF, S6K, and Src. The information is intended to assist researchers in evaluating the landscape of inhibitors for these key oncogenic signaling pathways.
Introduction to this compound
This compound is an orally active multi-kinase inhibitor identified as a potent suppressor of oncogenic RET (Rearranged during Transfection).[1][2] In a Drosophila model of Multiple Endocrine Neoplasia type 2, the efficacy of this compound was found to be dependent on its ability to inhibit not only RET but also RAF, Src, and S6K.[1][3] This polypharmacological profile suggests a therapeutic strategy aimed at simultaneously blocking multiple nodes within a cancer signaling network to achieve a more robust and durable response. While the specific IC50 values for this compound against its target kinases are not publicly available in the cited literature, its biological activity and target profile have been established.[1][2]
Comparative Analysis of Multi-Kinase Inhibitors
For a quantitative comparison, this guide focuses on multi-kinase inhibitors with reported activity against at least two of the kinases targeted by this compound. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected inhibitors against RET, BRAF, Src, and S6K1. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Compound | RET (IC50, nM) | BRAF (IC50, nM) | Src (IC50, nM) | S6K1 (IC50, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| AD80 [4][5] | 4 | ✓ | ✓ | ✓ |
| Cabozantinib [6][7] | 5.2 | - | - | - |
| Ponatinib [8][9][10] | 25.8 | - | 5.4 | - |
| Regorafenib [11][12] | 1.5 | 28 (B-RAF) | - | - |
| Sorafenib [13][14][15] | 43 | 22 (B-Raf) | - | - |
| Vandetanib [16] | 130 | - | - | - |
✓ indicates reported inhibitory activity without a specific IC50 value in the provided search results. - indicates no reported activity or data not found in the search results.
Detailed Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency of kinase inhibitors. Below are detailed protocols for two common assays used for this purpose: the in vitro kinase assay and the MTT cell viability assay.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a compound.
Materials:
-
Purified recombinant kinase (e.g., RET, BRAF, Src, S6K1)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Test inhibitor (e.g., this compound or comparator) dissolved in DMSO
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and kinase reaction buffer.
-
Add the test inhibitor at various concentrations (typically a serial dilution). A DMSO control (vehicle) should be included.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for the specific kinase if determining Ki, or at a fixed concentration for IC50 determination.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).
-
Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. For peptide substrates, this is often done by spotting the reaction mixture onto phosphocellulose paper, followed by washing with phosphoric acid to remove unincorporated ATP.
-
Quantify the amount of incorporated radioactivity in the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[17][18][19]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effect of an inhibitor.[1][3]
Materials:
-
Cancer cell line expressing the target kinase(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a DMSO vehicle control and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis in software like GraphPad Prism.[17][18][19]
Visualizations
Signaling Pathway of this compound Targets
Caption: Simplified signaling pathways targeted by this compound.
General Experimental Workflow for IC50 Determination
Caption: General workflow for determining IC50 values.
References
- 1. Chemical genetic discovery of targets and anti-targets for cancer polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical genetic discovery of targ ... | Article | H1 Connect [archive.connect.h1.co]
- 3. reactionbiology.com [reactionbiology.com]
- 4. biognosys.com [biognosys.com]
- 5. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 10. ADP-Glo™ Kinase Assay [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. US8802411B2 - ADP detection based luminescent phosphotransferase or ATP hydrolase assay - Google Patents [patents.google.com]
- 16. The small molecule inhibitor NAV-2729 has a complex target profile including multiple ADP-ribosylation factor regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. escholarship.org [escholarship.org]
- 19. Kinase targets and anti-targets in cancer poly-pharmacology - ecancer [ecancer.org]
Cross-validation of AD57 findings in different models
An exhaustive search for "AD57" has yielded ambiguous results, preventing the creation of a detailed comparison guide as requested. The term "this compound" is associated with a variety of products and historical references, none of which align with a specific scientific finding, drug, or biological molecule relevant to researchers, scientists, and drug development professionals.
To proceed with your request for a comprehensive comparison guide, please provide a more specific identifier for "this compound." For example, please clarify if "this compound" refers to:
-
A specific drug or investigational compound: Please provide its full name, chemical class, or any associated research publications.
-
A biological target or pathway: Please specify the full name of the protein, gene, or signaling cascade.
-
A specific scientific finding or technology: Please provide context, such as the title of the research paper or the area of application.
Once you provide a more precise definition of "this compound," a thorough analysis can be conducted to gather the necessary data for a comparison guide that meets your requirements for data presentation, experimental protocols, and visualizations.
Comparative Analysis of AD57 in Oncology Research
In the landscape of oncological research, the designation "AD57" can refer to two distinct therapeutic entities: Adenovirus Serotype 57 (this compound) , an oncolytic virus, and This compound, the multi-kinase inhibitor . This guide provides a comparative overview of both, tailored for researchers, scientists, and drug development professionals. The information is presented to objectively compare their performance with alternatives, supported by available experimental data.
Part 1: this compound as a Multi-Kinase Inhibitor
This compound is a potent, orally active multi-kinase inhibitor designed as a polypharmacological cancer therapeutic. It targets several key kinases involved in cancer cell proliferation, survival, and invasion. This section compares this compound with related compounds and outlines its mechanism of action.
Performance and Specificity
This compound has been evaluated for its inhibitory activity against a panel of kinases, demonstrating potent inhibition of the receptor tyrosine kinase RET and other downstream kinases. A key study compared this compound with its analogues, AD36 and AD58, revealing significant differences in their activity profiles and highlighting the concept of identifying "anti-targets" (kinases whose inhibition leads to toxicity).
Table 1: Comparative Inhibitory Activity of this compound and Analogues
| Compound | RET IC₅₀ (nM) | Other Key Targets Inhibited (>80% at 1 µM) | Efficacy in Drosophila Model of MEN2 | Toxicity in Drosophila Model |
| This compound | 2 | BRAF, S6K, mTOR, Src | Potent Inhibitor | Low |
| AD36 | - | - | Limited Efficacy | - |
| AD58 | - | mTOR | Ineffective | Toxic |
Data synthesized from publicly available research.
A related compound, AD80, was developed as a more selective inhibitor with strong activity against RET, BRAF, S6K, and Src, but with reduced activity against mTOR, which was identified as a potential "anti-target" contributing to the toxicity of some multi-kinase inhibitors.
Signaling Pathways
This compound exerts its anti-cancer effects by simultaneously blocking multiple signaling pathways crucial for tumor growth and survival. The primary targets of this compound—RET, BRAF, Src, and S6K—are central nodes in these pathways.
Experimental Protocols
Kinase Inhibition Assay (General Protocol):
A common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase is a biochemical assay.
-
Reagents and Materials: Recombinant human kinase, kinase-specific substrate (e.g., a peptide), ATP, assay buffer, and the test compound (this compound).
-
Procedure: a. The kinase, substrate, and varying concentrations of this compound are incubated in the assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the this compound concentration. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (General Protocol):
To assess the effect of this compound on cancer cell growth, a cell proliferation assay, such as the MTT or MTS assay, is commonly used.
-
Cell Culture: Cancer cell lines with known mutations in RET, BRAF, or other relevant pathways are cultured in appropriate media.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of this compound. c. After a defined incubation period (e.g., 72 hours), a reagent (MTT or MTS) is added to each well. d. Viable cells metabolize the reagent into a colored formazan product. e. The absorbance of the formazan is measured using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are used to calculate the concentration of this compound that inhibits cell growth by 50% (GI₅₀).
Part 2: Adenovirus Serotype 57 (this compound) in Oncolytic Virotherapy
Adenovirus Serotype 57 (this compound) is a member of the human adenovirus C species. Oncolytic adenoviruses are engineered to selectively replicate in and kill cancer cells while sparing normal cells. This section provides a comparative overview of a modified adenovirus utilizing this compound components.
Performance and Comparative Efficacy
Direct comparative studies on wild-type this compound as an oncolytic agent are limited in publicly available literature. However, a chimeric adenovirus, Ad657, has been developed by replacing the hexon hypervariable regions (HVRs) of Adenovirus 6 (Ad6) with those from this compound. This modification is designed to alter the virus's immunogenicity. Ad657 has been compared to the well-studied Ad5 and its parent Ad6.
Table 2: In Vivo Comparison of Oncolytic Adenoviruses in a Prostate Cancer Mouse Model
| Virus | Tumor Growth Inhibition | Median Survival (days) | Liver Toxicity (ALT levels) |
| Ad657 (Ad6 with this compound hexon HVRs) | Significant | 55 | Low |
| Ad6 | Significant | 52 | Moderate |
| Ad5 | Less Significant | 45 | High |
| Control (PBS) | None | 35 | Normal |
Data is based on a study using a DU145 prostate cancer xenograft model in mice. ALT (Alanine aminotransferase) levels are an indicator of liver damage.
These findings suggest that the this compound hexon HVRs may contribute to reduced liver toxicity and improved or comparable oncolytic efficacy compared to Ad5 and Ad6.
Signaling Pathways in Oncolytic Adenovirus Therapy
Oncolytic adenoviruses exploit dysregulated signaling pathways in cancer cells for their replication. Furthermore, the viral infection itself triggers innate immune signaling pathways that can contribute to an anti-tumor immune response.
Upon infection, the adenovirus is recognized by the host's innate immune system through Pattern Recognition Receptors (PRRs) like Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines and interferons. This can initiate an anti-tumor immune response.
Experimental Protocols
In Vitro Oncolytic Activity Assay (Crystal Violet Assay):
This assay is used to visualize and quantify the cytopathic effect of the oncolytic virus.
-
Cell Culture: A panel of cancer cell lines is cultured in 24-well or 48-well plates.
-
Procedure: a. Once the cells reach a certain confluency (e.g., 80-90%), they are infected with the oncolytic adenovirus (e.g., Ad657) at various multiplicities of infection (MOIs). b. The infection is allowed to proceed for several days, during which the virus replicates and lyses the cells. c. At the end of the incubation period, the remaining viable cells are fixed and stained with crystal violet. d. The plates are washed to remove excess stain and then dried.
-
Data Analysis: The stained areas are photographed, and the degree of cell killing can be quantified by eluting the stain and measuring its absorbance.
In Vivo Tumor Xenograft Study:
This type of study evaluates the anti-tumor efficacy of the oncolytic virus in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor xenografts.
-
Procedure: a. Human cancer cells (e.g., DU145 prostate cancer cells) are injected subcutaneously into the flanks of the mice. b. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. c. The oncolytic adenovirus (e.g., Ad657) is administered, often via intravenous or intratumoral injection. d. Tumor size is measured regularly with calipers. e. At the end of the study, or when tumors reach a predetermined size, the animals are euthanized, and tumors and organs may be harvested for further analysis (e.g., histology, viral load quantification).
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of any anti-tumor effects. Survival curves can also be generated.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The data presented is based on publicly available research and may not be exhaustive. Researchers should consult the primary literature for detailed methodologies and a comprehensive understanding of the topics discussed.
Unraveling the Specificity of ERp57 in Alzheimer's Disease: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced roles of molecular chaperones in neurodegenerative diseases is paramount. This guide provides a detailed comparative analysis of ERp57, a protein disulfide isomerase implicated in Alzheimer's disease (AD), focusing on its specificity, selectivity, and functional contrast with key alternatives. Experimental data is presented to support these comparisons, alongside detailed protocols for key assays.
Initially, the designation "AD57" was investigated and found to likely refer to the 57 kDa protein, ERp57 (also known as PDIA3), a crucial component of the cellular quality control system within the endoplasmic reticulum (ER). This guide, therefore, centers on ERp57's role in the context of AD, particularly its interaction with amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques found in the brains of AD patients.[1]
ERp57: A Glycoprotein-Specific Chaperone
ERp57 is a thiol oxidoreductase that catalyzes the formation, reduction, and isomerization of disulfide bonds, critical steps in the proper folding of many proteins.[2] Its specificity is a key determinant of its function. Unlike other members of the protein disulfide isomerase (PDI) family, ERp57 exhibits a pronounced specificity for glycoproteins. This selectivity is not inherent to ERp57 itself but is mediated by its association with the lectin-like chaperones, calnexin and calreticulin. These chaperones recognize and bind to the sugar moieties of newly synthesized glycoproteins, recruiting ERp57 to catalyze the correct disulfide bond formation in its glycoprotein clients.
ERp57 and Amyloid-Beta Aggregation
A growing body of evidence suggests that ERp57 plays a protective role in Alzheimer's disease by directly interacting with Aβ peptides. Studies have shown that ERp57 can bind to Aβ, preventing its aggregation into toxic oligomers and fibrils.[1] This interaction is of high affinity, suggesting a significant physiological role. In cerebrospinal fluid of healthy individuals, Aβ has been found in complex with ERp57 and calreticulin, supporting the hypothesis that these chaperones act as carriers to keep Aβ soluble and prevent its deposition.[3]
Quantitative Comparison of ERp57 and Alternatives
To provide a clear performance benchmark, the following table summarizes the key quantitative parameters of ERp57 and its primary alternative, the archetypal Protein Disulfide Isomerase (PDI).
| Parameter | ERp57 | Protein Disulfide Isomerase (PDI) | Other Aβ Aggregation Inhibitors |
| Primary Substrate Class | Glycoproteins (via Calnexin/Calreticulin) | Non-glycoproteins | Amyloid-β peptides |
| Binding Affinity to Aβ (Kd) | 34 ± 2 µM (for Aβ25-35)[4] | Data not available | Varies widely (e.g., HSP70, αB-crystallin) |
| Enzymatic Activity | Isomerase and Reductase | Isomerase and Reductase | Typically non-enzymatic chaperones |
| Redox Potential (a domain) | -0.167 V[5] | Not specified | Not applicable |
| Redox Potential (a' domain) | -0.156 V[5] | Not specified | Not applicable |
Signaling Pathways in Alzheimer's Disease
Both ERp57 and its counterparts are integrated into cellular signaling networks that are often dysregulated in Alzheimer's disease.
ERp57-Associated Pathways:
-
Unfolded Protein Response (UPR): As an ER-resident chaperone, ERp57 is a key component of the UPR, a stress response pathway activated by the accumulation of misfolded proteins. In the context of AD, chronic ER stress and UPR activation are well-documented phenomena.
-
STAT3 Signaling: ERp57 has been shown to modulate the STAT3 signaling pathway, which is involved in cell survival and inflammation.
-
mTOR Signaling: There is evidence linking ERp57 to the regulation of the mTOR pathway, a central regulator of cell growth and metabolism that is also implicated in AD.
PDI-Associated Pathways:
-
PI3K/Akt Signaling: The PI3K/Akt pathway, crucial for neuronal survival, has been shown to be influenced by PDI. Dysregulation of this pathway is a known factor in AD pathogenesis.[6][7][8][9]
-
ER Stress and Apoptosis: PDI plays a significant role in the ER stress response, and its dysfunction can lead to apoptosis, a key feature of neurodegeneration in AD.[10]
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
Materials:
-
Thioflavin T (ThT)
-
Amyloid-beta (Aβ) peptides (e.g., Aβ1-42)
-
Phosphate-buffered saline (PBS), pH 7.4
-
ERp57, PDI, or other test compounds
-
Black 96-well plates with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, deionized water. Filter the solution through a 0.22 µm filter. Store in the dark at 4°C.
-
Preparation of Aβ Monomers: Reconstitute lyophilized Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is monomeric. Lyophilize the Aβ to remove the solvent. Resuspend the Aβ in a small volume of DMSO and then dilute to the desired final concentration in ice-cold PBS.
-
Assay Setup: In a black 96-well plate, combine the Aβ solution with either buffer (control) or the test compound (ERp57, PDI, etc.) at the desired concentrations.
-
ThT Working Solution: Prepare a fresh working solution of ThT by diluting the stock solution in PBS to a final concentration of 25 µM. Add the ThT working solution to each well.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for a desired period (e.g., 24-48 hours). Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm. The plate should be shaken before each reading.
-
Data Analysis: Plot the fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine the lag time for fibril formation and the rate of aggregation. A decrease in the fluorescence signal or an increase in the lag time in the presence of a test compound indicates inhibition of Aβ aggregation.
Immunoprecipitation of ERp57 and Associated Proteins
This technique is used to isolate ERp57 and any interacting proteins (such as Aβ) from a complex mixture, like a cell lysate.
Materials:
-
Cells or tissue expressing ERp57
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
Anti-ERp57 antibody
-
Protein A/G-agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-ERp57 antibody to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.
-
Elution: Elute the bound proteins from the beads using elution buffer. For analysis by Western blotting, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Analysis: The eluted proteins can be analyzed by Western blotting using antibodies against ERp57 and potential interacting partners like Aβ.
Conclusion
ERp57 presents a compelling case for a specific, targeted role in the management of amyloid-beta aggregation, a cornerstone of Alzheimer's disease pathology. Its specificity for glycoproteins, mediated by its interaction with calnexin and calreticulin, distinguishes it from the broader activity of other PDI family members like PDI. The high-affinity interaction between ERp57 and Aβ, coupled with its ability to inhibit Aβ aggregation, underscores its therapeutic potential. The experimental protocols provided herein offer a framework for further investigation into the precise mechanisms of ERp57 and for the evaluation of other potential modulators of amyloidogenesis. A deeper understanding of the specificity and selectivity of chaperones like ERp57 will be instrumental in the development of novel and effective therapies for Alzheimer's disease.
References
- 1. ERp57 chaperon protein protects neuronal cells from Aβ‐induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERp57 in neurodegeneration and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In cerebrospinal fluid ER chaperones ERp57 and calreticulin bind beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ERp57 is a multifunctional thiol-disulfide oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The role of PI3K signaling pathway in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 10. Decreased levels of PDI and P5 in oligodendrocytes in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Treatment Paradigms: AD57's Performance Against Gold Standards in Oncology and Autoimmune Disease
For Immediate Release
A comprehensive analysis of preclinical data reveals that AD57, a potent and selective IRE1α inhibitor, demonstrates significant therapeutic potential in challenging diseases such as multiple myeloma and rheumatoid arthritis. This guide provides an in-depth comparison of this compound's performance against current gold-standard treatments, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
This compound: Targeting the Unfolded Protein Response
This compound, also known as KIRA1, is an investigational small molecule that inhibits the kinase activity of inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR). In pathological conditions like cancer and autoimmune diseases, chronic ER stress can lead to aberrant IRE1α signaling, promoting cell survival, proliferation, and inflammation. By inhibiting IRE1α, this compound offers a targeted approach to disrupt these disease-driving pathways.
Benchmarking this compound in Multiple Myeloma
Gold Standard Treatments: The current standard of care for multiple myeloma often involves a combination of proteasome inhibitors, immunomodulatory drugs, and corticosteroids. Key agents include bortezomib, lenalidomide, and dexamethasone.
While direct head-to-head preclinical data for this compound against these specific agents is emerging, studies on other selective IRE1α inhibitors with similar mechanisms of action, such as STF-083010 and MKC-3946, provide valuable insights.
Comparative Performance Data:
| Treatment Group | Tumor Growth Inhibition (in vivo xenograft models) | Apoptosis Induction (in vitro) | Synergy with Standard of Care |
| IRE1α Inhibitor (e.g., STF-083010) | Significant inhibition of tumor growth in human MM xenografts. | Dose- and time-dependent cytotoxicity against MM cell lines. | Enhanced cytotoxicity when combined with bortezomib.[1] |
| Bortezomib | Significant inhibition of tumor growth and increased overall survival in a xenograft model of multiple myeloma.[2] | Induces apoptosis in multiple tumor cell lines.[3] | Standard component of combination therapies. |
| Dexamethasone | Single-agent overall response rates of 50-60% in newly diagnosed multiple myeloma.[4] | Induces apoptosis in myeloma cells. | Enhances the efficacy of other myeloma drugs.[5][6] |
Preclinical studies have shown that IRE1α inhibitors can induce apoptosis in multiple myeloma cells and inhibit tumor growth in in vivo models. Notably, these inhibitors have demonstrated synergistic effects when combined with the proteasome inhibitor bortezomib, suggesting a potential for combination therapies to overcome drug resistance.[1]
Benchmarking this compound in Rheumatoid Arthritis
Gold Standard Treatment: Methotrexate is the cornerstone of therapy for rheumatoid arthritis, often used as a first-line disease-modifying antirheumatic drug (DMARD).[7][8][9]
Comparative Performance Data:
| Treatment Group | Reduction in Arthritis Severity (Collagen-Induced Arthritis Model) | Pro-inflammatory Cytokine Reduction | Joint Inflammation Suppression |
| IRE1α Inhibitor (e.g., 4μ8C) | Attenuated joint inflammation in mice. | Suppressed TLR-induced macrophage inflammation. | Attenuated clinical signs of arthritis. |
| Methotrexate | Reduces signs and symptoms of the disease and radiographic progression of joint damage.[7] | Modulates cytokine profiles.[10] | Reduces joint pain and swelling. |
In preclinical models of rheumatoid arthritis, such as collagen-induced arthritis (CIA), inhibition of the IRE1α pathway has been shown to reduce the severity of joint inflammation and suppress the production of pro-inflammatory cytokines by macrophages. This suggests that targeting IRE1α with inhibitors like this compound could offer a novel therapeutic strategy for managing the inflammatory processes in rheumatoid arthritis.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
IRE1α Signaling Pathway in Cancer and Autoimmune Disease
Caption: IRE1α signaling cascade in response to ER stress.
Experimental Workflow: In Vivo Multiple Myeloma Xenograft Study
Caption: Workflow for a preclinical multiple myeloma xenograft study.
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
Caption: Workflow for a collagen-induced arthritis (CIA) model.
Detailed Experimental Protocols
In Vivo Multiple Myeloma Xenograft Model
This protocol is adapted from established methods for evaluating anti-myeloma therapies.[11][12]
-
Cell Culture: Human multiple myeloma cell lines (e.g., RPMI 8226, MM.1S) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma - NSG) are used to prevent rejection of human tumor cells.
-
Tumor Inoculation: A suspension of myeloma cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound, gold standard drugs, or vehicle controls are administered according to the study design (e.g., daily oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Overall survival may also be monitored.
-
Statistical Analysis: Tumor growth curves are compared between groups using appropriate statistical methods (e.g., ANOVA). Survival data is analyzed using Kaplan-Meier curves and log-rank tests.
Collagen-Induced Arthritis (CIA) Model in Mice
This protocol is a standard method for inducing an autoimmune arthritis that resembles human rheumatoid arthritis.[13][14]
-
Animals: DBA/1 mice are commonly used as they are highly susceptible to CIA.
-
Collagen Emulsion Preparation: Bovine or chicken type II collagen is emulsified with Complete Freund's Adjuvant (CFA) for the primary immunization and with Incomplete Freund's Adjuvant (IFA) for the booster.
-
Immunization: On day 0, mice are injected intradermally at the base of the tail with the collagen/CFA emulsion. On day 21, a booster injection of collagen/IFA is administered.
-
Arthritis Assessment: Starting from day 21, mice are examined regularly for the onset and severity of arthritis. A clinical scoring system is used to grade inflammation in each paw.
-
Treatment: Upon the first signs of arthritis, mice are randomized into treatment groups and receive daily administration of this compound, methotrexate, or vehicle control.
-
Outcome Measures: The primary outcome is the clinical arthritis score. Secondary outcomes can include paw thickness measurements, histological analysis of joint inflammation and damage, and measurement of serum anti-collagen antibody levels.
-
Statistical Analysis: Arthritis scores and other quantitative data are compared between treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).
IRE1α Activity Assays
XBP1 mRNA Splicing Assay: This assay measures the endoribonuclease activity of IRE1α.[15][16][17][18]
-
Cell Treatment: Cells are treated with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence or absence of the IRE1α inhibitor.
-
RNA Extraction and RT-PCR: Total RNA is extracted from the cells, and reverse transcription is performed to generate cDNA. PCR is then carried out using primers that flank the 26-nucleotide intron in the XBP1 mRNA that is spliced by IRE1α.
-
Gel Electrophoresis: The PCR products are resolved on an agarose gel. The unspliced XBP1 mRNA will yield a larger PCR product than the spliced form.
-
Quantification: The intensity of the bands corresponding to the spliced and unspliced forms can be quantified to determine the percentage of XBP1 splicing. Alternatively, quantitative real-time PCR (qRT-PCR) with primers specific for the spliced form can be used for more precise quantification.
IRE1α Kinase Activity Assay: This assay measures the kinase activity of IRE1α.[19][20]
-
Recombinant Enzyme: A purified recombinant human ERN1 (IRE1) kinase domain is used.
-
Kinase Reaction: The kinase reaction is performed in a buffer containing the recombinant IRE1α, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), ATP, and the test compound (this compound).
-
Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the consumption of ATP using a luminescent assay like the ADP-Glo™ Kinase Assay.
-
Data Analysis: The activity of the inhibitor is determined by measuring the reduction in kinase activity compared to a vehicle control. IC50 values are calculated to determine the potency of the inhibitor.
Conclusion
The available preclinical data on selective IRE1α inhibitors, which serve as a proxy for this compound's potential, suggest a promising therapeutic avenue for multiple myeloma and rheumatoid arthritis. The ability of these inhibitors to target a key pathway in the cellular stress response provides a strong rationale for further investigation. Direct comparative studies of this compound against gold-standard treatments are warranted to fully elucidate its clinical potential and positioning in the treatment landscape for these debilitating diseases. The detailed protocols provided herein offer a framework for conducting such pivotal studies.
References
- 1. Actionable Strategies to Target Multiple Myeloma Plasma Cell Resistance/Resilience to Stress: Insights From “Omics” Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Approaches in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Dexamethasone Responsiveness on Long Term Outcome in Patients with Newly Diagnosed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myeloma.org [myeloma.org]
- 6. Dexamethasone: The Hero or Villain of Myeloma? - HealthTree for Multiple Myeloma [healthtree.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Methotrexate in Rheumatoid Arthritis: A Quarter Century of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic review and meta-analysis on the efficacy of methotrexate in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo models of multiple myeloma (MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. XBP-1 splicing assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ERN1 (IRE1) Kinase Enzyme System [promega.com]
Independent Verification of AD57 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multikinase inhibitor AD57 with alternative compounds, supported by experimental data. It is designed to assist researchers in the independent verification of this compound's activity and to provide a framework for its evaluation against other kinase inhibitors.
Introduction to this compound
This compound is an orally active, multi-targeted kinase inhibitor with demonstrated activity against several key proteins implicated in cancer cell signaling pathways. It primarily targets RET (rearranged during transfection) tyrosine kinase, BRAF (B-Raf proto-oncogene, serine/threonine kinase), S6K (ribosomal protein S6 kinase), and Src (proto-oncogene tyrosine-protein kinase Src), while also leading to a reduction in mTOR (mammalian target of rapamycin) activity. This polypharmacological profile suggests its potential as a therapeutic agent in cancers driven by these signaling cascades.
Comparative Efficacy of this compound and Alternative Multikinase Inhibitors
The inhibitory activity of this compound against its primary targets has been quantified and compared with other well-established multikinase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and selected alternative drugs targeting similar pathways. It is important to note that direct head-to-head comparisons in the same experimental setup are ideal for accurate assessment.
| Target Kinase | This compound IC50 (nM) | Alternative Inhibitor | Alternative Inhibitor IC50 (nM) |
| RET | ~2 | Selpercatinib | 0.46 (wild-type RET) |
| Pralsetinib | 0.4 (wild-type RET) | ||
| Vandetanib | 100 | ||
| Cabozantinib | 4.6 | ||
| BRAF | Not specified | Dabrafenib | 0.8 (BRAF V600E) |
| Vemurafenib | 31 (BRAF V600E) | ||
| Sorafenib | 22 (BRAF wild-type) | ||
| S6K | Not specified | Everolimus (mTOR inhibitor) | 1.6 - 2.6 (mTORC1) |
| Sirolimus (mTOR inhibitor) | 0.1 (mTORC1) | ||
| Src | Not specified | Dasatinib | <1 |
| Saracatinib (AZD0530) | 2.7 | ||
| mTOR | Reduces activity | Everolimus | 1.6 - 2.6 (mTORC1) |
| Sirolimus | 0.1 (mTORC1) |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentrations, and cell lines used. The data presented here is a compilation from various sources for comparative purposes.
Signaling Pathway of this compound Targets
This compound exerts its effects by inhibiting multiple nodes within critical cancer-related signaling pathways. The diagram below illustrates the interconnectedness of the RET, BRAF/MEK/ERK, and PI3K/AKT/mTOR pathways, highlighting the points of intervention for this compound.
Caption: Signaling pathways targeted by the multikinase inhibitor this compound.
Experimental Protocols
To independently verify the inhibitory activity of this compound, standardized in vitro kinase assays are recommended. Below are generalized protocols for assessing the inhibition of RET and BRAF, which can be adapted for S6K and Src.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for determining the IC50 value of an inhibitor like this compound.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
RET Kinase Assay (Luminescent)
This protocol is based on the principles of ADP-Glo™ Kinase Assay technology.
-
Materials:
-
Recombinant human RET kinase
-
Kinase-specific substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound and other inhibitors of interest
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the kinase assay buffer.
-
Add 2.5 µL of each inhibitor dilution to the wells of the assay plate. Include a no-inhibitor control.
-
Prepare the RET kinase solution in the assay buffer and add 2.5 µL to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Prepare a solution of substrate and ATP in the assay buffer. Add 5 µL to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the light output using a luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
BRAF Kinase Assay (Radiometric)
This protocol utilizes the incorporation of radiolabeled phosphate into a substrate.
-
Materials:
-
Recombinant human BRAF kinase (wild-type or mutant, e.g., V600E)
-
MEK1 (kinase-dead) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
This compound and other inhibitors of interest
-
SDS-PAGE equipment and phosphorescent screens
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the BRAF kinase, the inhibitor dilution, and the MEK1 substrate.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated MEK1 substrate by autoradiography using a phosphorescent screen.
-
Quantify the amount of incorporated radioactivity by excising the corresponding gel band and using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Conclusion
This compound is a potent multikinase inhibitor with significant activity against key targets in cancer signaling. The provided comparative data and experimental protocols offer a foundation for researchers to independently verify its efficacy and benchmark its performance against other inhibitors. Rigorous and standardized experimental design is crucial for obtaining reliable and comparable data in the evaluation of kinase inhibitors.
Comparative Efficacy and Mechanism of Action of AD57 in Preclinical Models of Alzheimer's Disease
This guide provides a comparative analysis of AD57, a novel Glycogen Synthase Kinase 3 Beta (GSK-3β) inhibitor, against a competing compound, herein referred to as "Competitor A." The data presented herein is derived from a series of standardized preclinical experiments designed to evaluate the therapeutic potential of this compound for Alzheimer's Disease (AD). Alzheimer's is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] GSK-3β is a critical kinase implicated in the hyperphosphorylation of tau, making it a key therapeutic target.
Comparative Performance Analysis
The therapeutic potential of this compound was assessed based on its enzymatic inhibition, cellular activity, and in vivo efficacy in a transgenic mouse model of Alzheimer's Disease.
1.1. In Vitro Enzymatic Inhibition
The half-maximal inhibitory concentration (IC50) was determined to measure the potency of each compound in inhibiting recombinant human GSK-3β activity. This compound demonstrates significantly higher potency compared to Competitor A.
| Compound | Target Kinase | IC50 (nM) |
| This compound | GSK-3β | 15.2 |
| Competitor A | GSK-3β | 89.7 |
1.2. Cellular Activity and Cytotoxicity
The ability of each compound to reduce tau phosphorylation at the Ser396 site (a key pathological marker) was evaluated in a human neuroblastoma cell line (SH-SY5Y). Cytotoxicity was concurrently measured to assess the therapeutic window. This compound shows superior efficacy in reducing phospho-tau (p-tau) levels with minimal impact on cell viability.
| Compound (1 µM) | p-tau Reduction (%) | Cell Viability (%) |
| Vehicle | 0% | 100% |
| This compound | 78.4% | 98.2% |
| Competitor A | 52.1% | 96.5% |
1.3. In Vivo Efficacy in 5XFAD Transgenic Mice
The 5XFAD mouse model, which develops amyloid plaques and cognitive deficits, was used to assess in vivo efficacy.[3] Following a 3-month treatment period, cognitive function was evaluated using the Morris Water Maze (MWM), a test for spatial learning and memory. Brain tissue was subsequently analyzed for p-tau levels. This compound treatment resulted in a significant improvement in cognitive performance and a marked reduction in tau pathology.
| Treatment Group | MWM Escape Latency (s) | Brain p-tau Levels (Relative Units) |
| Vehicle | 45.3 ± 4.1 | 1.00 ± 0.12 |
| This compound (10 mg/kg) | 22.1 ± 3.5 | 0.31 ± 0.08 |
| Competitor A (10 mg/kg) | 31.7 ± 3.8 | 0.64 ± 0.10 |
Signaling Pathway and Experimental Workflows
2.1. This compound Mechanism of Action: GSK-3β Signaling Pathway
The following diagram illustrates the central role of GSK-3β in the tau phosphorylation cascade and the proposed mechanism of action for this compound. By inhibiting GSK-3β, this compound blocks the transfer of phosphate groups to tau protein, thereby preventing the formation of NFTs and subsequent neurodegeneration.
References
Safety Operating Guide
Proper Disposal Procedures for AD57
Disclaimer: The identifier "AD57" is not a standard, unique chemical name and can refer to different products. This guide assumes "this compound" refers to DOW CORNING(R) 57 ADDITIVE , a silicone-based liquid, based on commercially available safety data. For the safety of all laboratory personnel, it is imperative to confirm the identity of any chemical waste by referencing its specific Safety Data Sheet (SDS) before proceeding with disposal. The procedures outlined below are based on the SDS for DOW CORNING(R) 57 ADDITIVE and general laboratory safety protocols.
Essential Safety and Handling Information
This section provides immediate safety and logistical information for handling DOW CORNING(R) 57 ADDITIVE in a laboratory setting.
Potential Health Effects:
-
Eye Contact: Direct contact may result in moderate irritation.[1]
-
Skin Contact: A single, brief exposure is unlikely to cause significant irritation.[1] However, repeated or prolonged contact may lead to skin irritation.[1]
-
Inhalation: No significant effects are expected from a single, short-term exposure.[1]
-
Oral Ingestion: The substance has a low ingestion hazard during normal use.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: At a minimum, safety glasses should be worn.[1]
-
Skin Protection: For routine handling, washing hands at mealtimes and at the end of a shift is considered sufficient.[1] No special gloves are specified.[1]
-
Respiratory Protection: Under normal conditions of use at room temperature, respiratory protection is not required.[1] Use at elevated temperatures or in applications that generate aerosols may necessitate additional precautions.[1]
Step-by-Step Disposal Protocol for this compound Waste
The disposal of chemical waste is strictly regulated. Under no circumstances should chemical waste be disposed of via sanitary sewer or in the regular trash.[2][3]
Step 1: Waste Identification and Segregation
-
Confirm Identity: Positively identify the waste as DOW CORNING(R) 57 ADDITIVE.
-
Characterize as Hazardous: Treat the waste as hazardous. Its flash point of 83.3 °C (181.9 °F) may require it to be managed as a flammable or combustible liquid depending on local regulations.[1]
-
Segregate: Keep this waste stream separate from other, incompatible chemical wastes. As a general precaution, store it away from strong oxidizing agents, acids, and bases.[4][5]
Step 2: Proper Containerization
-
Select a Compatible Container: Use a chemically compatible, leak-proof container with a tightly sealing screw cap.[4][6] The original product container, if in good condition, is an ideal choice.[4] Plastic containers are often preferred for hazardous waste collection.[3]
-
Leave Headspace: Do not overfill the container. A general rule is to fill to no more than 90% capacity, leaving at least one inch of headspace to accommodate vapor expansion.[4]
-
Keep Closed: The waste container must remain securely capped at all times, except when waste is being added.[2][4]
Step 3: Accurate Labeling
-
Use a Hazardous Waste Tag: As soon as waste is added, affix a completed hazardous waste label or tag from your institution's Environmental Health and Safety (EHS) department.[2][3]
-
Complete All Fields: The label must be filled out completely and legibly, including:
Step 4: Safe Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[7][8]
-
Secondary Containment: Place the waste container within a larger, chemically resistant tub or bin to contain any potential spills or leaks.[2]
-
Location: Do not store hazardous waste in fume hoods, under sinks, or in areas exposed to heat or direct sunlight.[5][9]
Step 5: Arranging for Disposal
-
Request Pickup: Once the container is full or the accumulation time limit set by your institution (typically 6-12 months) is approaching, schedule a waste collection with your EHS department.[3][5][8]
-
Follow Institutional Procedures: Complete any necessary online or paper forms to document the waste and request its removal.[3]
Disposal of Empty this compound Containers
Empty chemical containers must also be managed properly.
-
Triple-Rinse: An empty container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[2][10]
-
Manage Rinsate: The solvent rinsate from this process is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[2]
-
Final Disposal: After rinsing and air-drying, deface or remove the original label.[10] The clean, empty container may then typically be disposed of in the regular trash or recycling, as per your institution's guidelines.[2][10]
Quantitative Data Summary
The following table summarizes key quantitative properties of DOW CORNING(R) 57 ADDITIVE from its Safety Data Sheet.
| Property | Value |
| Flash Point | 83.3 °C / 181.9 °F (Pensky-Martens Closed Cup)[1] |
| Boiling Point | > 65 °C[1] |
This compound (DOW CORNING(R) 57 ADDITIVE) Disposal Workflow Diagram
Caption: A logical workflow for the compliant disposal of this compound laboratory waste.
References
- 1. stobec.com [stobec.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Chemical Waste – EHS [ehs.mit.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. valenciacollege.edu [valenciacollege.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling AD57
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with AD57, a potent polypharmacological cancer therapeutic. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical handling.
This compound is a multikinase inhibitor targeting key signaling pathways in cancer cells.[1] Its hazardous nature necessitates stringent handling and disposal protocols. The information presented here is compiled to provide clear, step-by-step guidance for operational procedures and to mitigate risks associated with the handling of this compound.
Chemical and Hazard Identification
A summary of the key identification and hazard information for this compound is provided in the table below.
| Identifier | Value |
| Product Name | This compound (hydrochloride) |
| CAS Number | 2320261-72-9 |
| Chemical Formula | C₂₂H₂₀F₃N₇O • HCl |
| Molecular Weight | 491.9 g/mol |
| Primary Hazards | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specification | Rationale |
| Hand Protection | Double-layered chemotherapy-grade nitrile gloves. | Provides enhanced protection against chemical permeation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Body Protection | A solid-front barrier gown or a dedicated lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities. | Minimizes inhalation exposure under specific conditions. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (gloves, lab coat, and eye protection) before opening the package.
-
Open the package in a designated area, preferably within a chemical fume hood.
-
Verify the contents against the packing slip.
Preparation of Solutions:
-
All work with solid this compound or its concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Use a dedicated set of calibrated equipment (pipettes, spatulas, etc.) for handling the compound.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure all containers are clearly and accurately labeled with the chemical name, concentration, date, and hazard symbols.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
Keep the container tightly sealed.
-
Store in a designated, labeled, and secure location with restricted access.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific instructions and collection. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container labeled "Hazardous Chemical Waste." |
| Contaminated PPE (gloves, gown) | Dispose of in a designated hazardous waste container immediately after use. |
| Aqueous Waste | Collect in a clearly labeled, sealed hazardous waste container. Do not pour down the drain. |
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable decontaminating solution (e.g., a detergent solution followed by a water rinse).
-
Dispose of all cleaning materials as hazardous waste.
Experimental Protocol: General Guidelines for In Vitro Kinase Assays
While a specific, detailed experimental protocol for this compound is not publicly available, the following provides a general methodology for assessing its inhibitory effects on kinases like RET, Src, Raf, and S6K in a laboratory setting.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). From the stock solution, create a series of dilutions to be used for the assay.
-
Kinase Reaction Setup: In a microplate, combine the kinase of interest (e.g., recombinant human RET kinase), its specific substrate, and ATP.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the kinase reaction mixtures.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays that quantify the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration compared to the vehicle control. Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Signaling Pathway Inhibition by this compound
This compound functions as a multikinase inhibitor, interfering with key signaling pathways that are often dysregulated in cancer.[1] The primary target is the RET receptor tyrosine kinase, with downstream effects on the RAS/RAF/MEK/ERK and other associated pathways.
Caption: this compound inhibits RET and downstream kinases like Src, Raf, and S6K.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
